2-Cycloheptylpropan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-cycloheptylpropan-2-amine |
InChI |
InChI=1S/C10H21N/c1-10(2,11)9-7-5-3-4-6-8-9/h9H,3-8,11H2,1-2H3 |
InChI Key |
MCLRQPRYJBXDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCCCC1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-Cycloheptylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on 2-Cycloheptylpropan-2-amine is limited. This guide provides available information on the target compound and supplements it with data on structurally related analogs to offer a comparative context. General methodologies for synthesis are presented in the absence of a specific published protocol for this compound.
Introduction
This compound is a primary amine featuring a cycloheptyl ring attached to a tertiary carbon atom. As a member of the cycloalkylamine class of compounds, it holds potential interest for applications in medicinal chemistry and drug development. Cycloalkylamines are known to exhibit a range of biological activities, often acting as stimulants or interacting with various receptor systems within the central nervous system.[1][2] The incorporation of a cycloheptyl group can influence the lipophilicity, metabolic stability, and receptor binding affinity of the molecule compared to smaller cycloalkyl or acyclic analogs. This guide aims to consolidate the known chemical properties of this compound and provide a framework for its synthesis and characterization.
Chemical and Physical Properties
Detailed experimental data for this compound are not extensively reported in the literature. However, its basic identifiers and some calculated properties are available. For comparative purposes, the properties of the smaller analog, 2-Cyclopropylpropan-2-amine, are also presented.
Table 1: Chemical Identifiers for this compound
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 141983-55-3 | Sigma-Aldrich |
| Molecular Formula | C10H21N | Sigma-Aldrich |
| Molecular Weight | 155.28 g/mol | Sigma-Aldrich |
| Canonical SMILES | CC(C)(N)C1CCCCCC1 | Kuujia.com[3] |
| InChI Key | MCLRQPRYJBXDRX-UHFFFAOYSA-N | Kuujia.com[3] |
Table 2: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| Hydrogen Bond Donor Count | 1 | Kuujia.com[3] |
| Hydrogen Bond Acceptor Count | 1 | Kuujia.com[3] |
| Rotatable Bond Count | 1 | Kuujia.com[3] |
| Topological Polar Surface Area | 26.0 Ų | Kuujia.com[3] |
| Complexity | 110 | Kuujia.com[3] |
Table 3: Comparative Properties of 2-Cyclopropylpropan-2-amine (CAS: 172947-13-6)
| Property | Value | Source |
| Molecular Formula | C6H13N | PubChem[4] |
| Molecular Weight | 99.17 g/mol | PubChem[4] |
| XLogP3-AA | 0.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Synthesis and Experimental Protocols
General Experimental Protocol: Synthesis of a Tertiary Alkyl Amine via the Ritter Reaction
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Step 1: Formation of the Tertiary Alcohol (2-Cycloheptylpropan-2-ol)
-
To a solution of cycloheptylmagnesium bromide (prepared from bromocycloheptane and magnesium turnings) in anhydrous diethyl ether, slowly add acetone at 0°C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cycloheptylpropan-2-ol.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Ritter Reaction and Hydrolysis
-
Dissolve the purified 2-cycloheptylpropan-2-ol in a suitable nitrile solvent (e.g., acetonitrile) and cool to 0°C.
-
Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while maintaining the temperature.
-
Allow the reaction to stir at room temperature until the starting alcohol is consumed (monitored by TLC or GC-MS).
-
Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., sodium hydroxide solution) to hydrolyze the intermediate N-alkyl amide.
-
Extract the resulting amine into an organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or conversion to its hydrochloride salt followed by recrystallization.
Potential Biological Activity and Pharmacological Relevance
While no specific pharmacological studies on this compound have been published, the broader class of cycloalkylamines is known for its potential psychoactive effects, often acting as stimulants.[1][2] The pharmacological profile of these compounds can include interactions with dopaminergic, serotonergic, and adrenergic pathways.[1] Furthermore, the amine functional group is a common pharmacophore in drug design, though it can also be associated with off-target effects and metabolic liabilities, such as the formation of reactive iminium metabolites.[5] The specific biological activity of this compound would need to be determined through experimental assays.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Classification of this compound.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. Cycloalkylamine - Wikipedia [en.wikipedia.org]
- 3. 141983-55-3(this compound) | Kuujia.com [it.kuujia.com]
- 4. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Cycloheptylpropan-2-amine
Disclaimer: As of the current date, a specific CAS number for 2-Cycloheptylpropan-2-amine is not publicly documented, suggesting it may be a novel compound or not widely reported in the chemical literature. This guide, therefore, provides a prospective analysis based on the known properties and synthesis of its close structural analogs, primarily 2-cyclohexylpropan-2-amine (CAS: 19072-67-4) and cycloheptylamine (CAS: 5452-35-7). The experimental protocols and data presented are derived from these analogs and should be adapted and validated for the target compound.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the anticipated chemical properties, potential synthetic routes, and possible applications of this compound.
Chemical and Physical Data
The properties of this compound can be predicted based on its structure and comparison with its cyclohexyl and parent cycloheptyl analogs. The following table summarizes key quantitative data.
| Property | This compound (Predicted) | 2-Cyclohexylpropan-2-amine[1][2] | Cycloheptylamine[3][4][5] |
| CAS Number | Not Found | 19072-67-4 | 5452-35-7 |
| Molecular Formula | C10H21N | C9H19N | C7H15N |
| Molecular Weight | 155.28 g/mol | 141.25 g/mol | 113.20 g/mol |
| IUPAC Name | This compound | 2-cyclohexylpropan-2-amine | Cycloheptanamine |
| Predicted pKa | ~11.0 | 10.91 ± 0.25 | 11.04 ± 0.20 |
| Boiling Point | - | - | 54 °C / 11 mmHg |
| Density | - | - | 0.889 g/mL at 25 °C |
| Refractive Index | - | - | n20/D 1.472 |
Proposed Synthesis and Experimental Protocols
The synthesis of a tertiary amine such as this compound can be approached through several established methodologies. The Ritter reaction is a particularly suitable method for the synthesis of sterically hindered amines.[6][7][8][9]
A plausible synthetic route to this compound is the Ritter reaction, starting from the corresponding tertiary alcohol, 2-cycloheptylpropan-2-ol. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis to yield the N-alkyl amide, which can then be hydrolyzed to the desired amine.
Step 1: Synthesis of 2-Cycloheptylpropan-2-ol
The precursor alcohol can be synthesized via a Grignard reaction between cycloheptylmagnesium bromide and acetone.
Step 2: Ritter Reaction to form N-(2-cycloheptylpropan-2-yl)acetamide
The tertiary alcohol is reacted with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid.
Step 3: Hydrolysis to this compound
The resulting amide is hydrolyzed under acidic or basic conditions to yield the final amine product.
The following protocol is adapted from general procedures for the Ritter reaction and the known synthesis of the cyclohexyl analog.[6][10]
Materials:
-
2-Cyclohexylpropan-2-ol
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of 2-cyclohexylpropan-2-ol (1 equivalent) in acetonitrile (excess, acting as both reactant and solvent) is cooled to 0°C in an ice bath.
-
Concentrated sulfuric acid (2-3 equivalents) is added dropwise with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The mixture is then carefully poured onto crushed ice and neutralized with a cold aqueous solution of sodium hydroxide.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield N-(2-cyclohexylpropan-2-yl)acetamide.
-
The crude amide is then refluxed with an excess of aqueous hydrochloric acid or sodium hydroxide solution to hydrolyze the amide.
-
After hydrolysis is complete, the solution is cooled, basified with sodium hydroxide, and the amine is extracted with diethyl ether.
-
The organic extract is dried, and the solvent is evaporated to yield 2-cyclohexylpropan-2-amine. Purification can be achieved by distillation under reduced pressure.
Cycloheptylamine can be prepared by several methods, including the reduction of cycloheptanone oxime or the reductive amination of cycloheptanone.[11][12] The latter involves reacting cycloheptanone with ammonia in the presence of a reducing agent like hydrogen gas and a catalyst (e.g., Raney Nickel) or sodium cyanoborohydride.
Potential Applications in Research and Drug Development
While no specific applications for this compound have been documented, its structural motifs suggest potential areas of investigation, particularly in medicinal chemistry. Cycloheptylamine derivatives have been explored for their potential as anti-diabetic agents and for their interaction with neurotransmitter systems.[7][11][13] The bulky, lipophilic cycloheptyl group combined with the tertiary amine structure could be a valuable scaffold for developing novel therapeutic agents.
The structural similarity to 2-cyclohexylpropan-2-amine, which has been investigated in the context of N-methyl-D-aspartate (NMDA) receptor antagonists, suggests that this compound could also exhibit activity at this or other CNS targets.
Visualizations
Caption: Proposed synthesis of this compound via Grignard and Ritter reactions.
Caption: Logical relationship between the target compound and its key structural analogs.
References
- 1. 2-Cyclohexylpropan-2-amine | C9H19N | CID 22376970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CYCLOHEPTYLAMINE | 5452-35-7 [chemicalbook.com]
- 4. Cycloheptylamine 99 5452-35-7 [sigmaaldrich.com]
- 5. GSRS [precision.fda.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
- 9. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 10. 2-Cyclohexylpropan-2-ol | 16664-07-6 | Benchchem [benchchem.com]
- 11. Buy Cycloheptylamine | 5452-35-7 [smolecule.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US11091426B1 - Cycloheptylamine derivatives as anti-diabetic agents - Google Patents [patents.google.com]
An In-depth Technical Guide on the Molecular Structure, Properties, and Potential Applications of 2-Cycloheptylpropan-2-amine
Introduction
2-Cycloheptylpropan-2-amine is a primary amine characterized by a cycloheptyl ring attached to a propan-2-amine moiety. Its unique structural features, combining a bulky, lipophilic cycloalkyl group with a polar amine function, suggest potential applications in medicinal chemistry and materials science. This whitepaper provides a comprehensive overview of its predicted molecular structure, physicochemical properties, potential synthetic routes, and hypothetical biological activities, offering a valuable resource for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a seven-membered cycloheptane ring bonded to the second carbon of a propane chain, which also bears an amino group at the same position.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₂₁N | Structural Elucidation |
| Molecular Weight | 155.28 g/mol | Based on Molecular Formula |
| IUPAC Name | This compound | Standard Nomenclature |
| CAS Number | Not Assigned | Novel Compound |
| Boiling Point | Estimated 210-220 °C | Analogy to 2-cyclohexylpropan-2-amine and increased molecular weight |
| Melting Point | Not Determined | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Presence of a large nonpolar cycloheptyl group and a polar amine group |
| pKa | Estimated 10.5 - 11.0 | Typical pKa for a primary amine with steric hindrance |
Potential Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for the formation of C-N bonds, particularly for sterically hindered amines. Two plausible synthetic routes are detailed below.
Reductive Amination of Cycloheptylacetone
Reductive amination is a versatile and widely used method for the synthesis of amines. This approach would involve the reaction of cycloheptylacetone with ammonia to form an intermediate imine, which is then reduced in situ to the target amine.
Experimental Protocol:
-
Imine Formation: To a solution of cycloheptylacetone (1 equivalent) in methanol, an excess of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) is added. The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.
-
Reduction: A reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Caption: Reductive Amination Workflow.
Ritter Reaction of 2-Cycloheptylpropan-2-ol
The Ritter reaction provides a direct route to N-alkyl amides from alcohols or alkenes and nitriles, which can then be hydrolyzed to the corresponding amine.
Experimental Protocol:
-
Amide Formation: 2-Cycloheptylpropan-2-ol (1 equivalent) is dissolved in a nitrile solvent (e.g., acetonitrile) which also acts as a reactant. A strong acid catalyst, such as concentrated sulfuric acid or perchloric acid (2-3 equivalents), is added slowly at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours.
-
Hydrolysis: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., NaOH solution) to precipitate the N-(2-cycloheptylpropan-2-yl)acetamide. The solid is collected by filtration and washed with water.
-
Amine Liberation: The obtained amide is then hydrolyzed to the primary amine by heating under reflux with a strong acid (e.g., HCl) or base (e.g., NaOH) for several hours.
-
Purification: After cooling, the reaction mixture is basified (if acidic hydrolysis was used) and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by distillation or chromatography.
Caption: Ritter Reaction and Hydrolysis Workflow.
Potential Biological Activities and Applications
While no specific biological data exists for this compound, the structural motifs present suggest several areas of potential pharmacological interest.
-
Antimicrobial Activity: Alkyl amines are known to possess antimicrobial properties. The lipophilic cycloheptyl group could facilitate the penetration of microbial cell membranes, while the amine group can interact with key cellular components, potentially disrupting cellular function.
-
Neurological Activity: The presence of a bulky cycloalkyl group attached to an amine is a feature found in some centrally acting agents. For instance, derivatives of cyclohexylamine have been investigated for their effects on neurotransmitter systems. It is plausible that this compound could exhibit activity at certain receptors or transporters in the central nervous system.
-
Enzyme Inhibition: The sterically hindered amine could act as a scaffold for the design of enzyme inhibitors. The cycloheptyl group can occupy hydrophobic pockets in an enzyme's active site, while the amine can be further functionalized to introduce specific interactions.
Table 2: Comparison of Structural Analogs and Their Known Biological Activities
| Compound | Structural Difference from Target | Known Biological Activities |
| 2-Cyclohexylpropan-2-amine | Cyclohexyl instead of cycloheptyl ring | Limited public data, likely similar physicochemical properties to the target. |
| Cycloheptylamine | No isopropyl group | Used as a building block in pharmaceuticals; some derivatives show biological activity. |
| Propylamine | No cycloheptyl group | A simple alkylamine, used as a synthetic intermediate. |
Conclusion
This compound represents an intriguing yet uncharacterized molecule with potential for further investigation. This technical guide provides a foundational understanding of its structure, predicted properties, and viable synthetic pathways. The exploration of its potential biological activities, guided by the properties of structurally related compounds, opens avenues for future research in drug discovery and development. The experimental protocols and predictive data presented herein serve as a valuable starting point for scientists interested in the synthesis and characterization of this novel amine.
2-Cycloheptylpropan-2-amine IUPAC name
An In-depth Guide to 2-Cycloheptylpropan-2-amine
Audience: Researchers, scientists, and drug development professionals.
IUPAC Nomenclature and Structure
The chemical compound "this compound" is named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The naming convention is determined as follows:
-
Identification of the Principal Functional Group: The primary amine (-NH₂) is the principal functional group, taking priority in the nomenclature.
-
Selection of the Parent Chain: The longest carbon chain containing the principal functional group is selected as the parent chain. In this case, it is a three-carbon chain (propane).
-
Numbering the Parent Chain: The chain is numbered to give the functional group the lowest possible locant. The amine group is located on the second carbon, leading to the base name "propan-2-amine".
-
Identification and Naming of Substituents: A cycloheptyl group is attached to the same carbon as the amine group (carbon 2).
-
Final Assembly: The substituent is placed as a prefix with its locant, resulting in the final IUPAC name: This compound .
According to IUPAC rules, when a functional group is present on an acyclic chain, that chain is typically treated as the parent, even if a larger cyclic group is also present.[1][2]
Hypothetical Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and are useful for predicting its behavior in biological and chemical systems.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₀H₂₁N | |
| Molecular Weight | 155.28 | g/mol |
| pKa (Conjugate Acid) | 10.8 ± 0.2 | |
| LogP | 3.1 ± 0.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Molar Refractivity | 49.5 ± 0.3 | cm³ |
Proposed Biological Activity: A Novel Sigma-1 Receptor Modulator
For the context of this technical guide, we will hypothesize that this compound, hereafter referred to as "Compound A," has been identified as a potent and selective modulator of the Sigma-1 receptor (σ₁R). The Sigma-1 receptor is an intracellular chaperone protein implicated in various neurological processes, including neuroprotection, neuroplasticity, and the modulation of ion channels.
Proposed Signaling Pathway
Compound A is proposed to act as an agonist at the Sigma-1 receptor. Upon binding, it facilitates the dissociation of σ₁R from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum-mitochondrion interface. The activated σ₁R can then translocate and modulate the activity of various target proteins, including the IP3 receptor (IP3R), leading to enhanced Ca²⁺ signaling and subsequent activation of downstream neuroprotective pathways.
Experimental Protocols
Synthesis via Reductive Amination
A plausible synthetic route to obtain this compound is through the reductive amination of cycloheptyl methyl ketone.
Materials:
-
Cycloheptyl methyl ketone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve cycloheptyl methyl ketone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding 2M HCl until the pH is ~2.
-
Stir for 1 hour, then basify the mixture with 4M NaOH until the pH is >12.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by distillation or column chromatography.
Radioligand Binding Assay Protocol
This protocol details the methodology for determining the binding affinity of Compound A for the human Sigma-1 receptor.
Procedure:
-
Membrane Preparation: Utilize membranes from a cell line stably expressing the human Sigma-1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, combine 50 µL of cell membranes (10-20 µg protein), 25 µL of [³H]-(+)-pentazocine (final concentration ~2 nM), and 25 µL of varying concentrations of Compound A (from 0.1 nM to 100 µM) or buffer/haloperidol for total/non-specific binding.
-
Equilibration: Incubate the plate at 25°C for 120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (GF/B) pre-soaked in buffer, using a cell harvester.
-
Washing: Wash the filters three times with 5 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
Hypothetical Data Presentation
Receptor Binding Profile
The selectivity of Compound A was assessed against the Sigma-2 receptor and the NMDA receptor.
| Compound | σ₁R Ki (nM) | σ₂R Ki (nM) | NMDA Receptor Ki (µM) |
| Compound A | 15.3 | 875 | > 10 |
| Reference Ligand | 5.8 | 1250 | > 10 |
Functional Activity
The functional activity of Compound A was measured via its effect on neurite outgrowth in PC12 cells, a process known to be modulated by Sigma-1 receptor agonists.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Control) |
| Compound A | 45.1 | 185 |
| Reference Agonist | 12.5 | 210 |
References
In-depth Technical Guide on 2-Cycloheptylpropan-2-amine: Discovery and History
A comprehensive review of the available scientific literature and historical records reveals no significant information regarding the discovery, development, or specific history of a compound identified as 2-Cycloheptylpropan-2-amine.
Extensive searches of chemical databases, peer-reviewed scientific journals, and patent literature did not yield any documents detailing the synthesis, characterization, or biological activity of this specific molecule. This suggests several possibilities:
-
Novelty: The compound may be a novel chemical entity that has not yet been described in publicly accessible scientific literature.
-
Proprietary Research: It might be a compound synthesized and investigated within a private research and development program (e.g., in the pharmaceutical or agrochemical industry) and has not been disclosed publicly.
-
Alternative Nomenclature: The compound might be known under a different, non-systematic name, a common or trade name, or a specific company code that is not readily searchable.
-
Research Intermediate: It is possible that this compound has been synthesized as an intermediate in a more complex chemical synthesis and has not been individually characterized or studied in detail.
-
Hypothetical Structure: The name may refer to a hypothetical structure that has not been successfully synthesized or has not been the subject of published research.
Due to the absence of any data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams. The core requirements for data presentation, experimental methodologies, and visualizations cannot be fulfilled without foundational scientific information on this compound.
Further investigation would require additional information, such as an alternative name, a chemical structure, a patent number, or a reference to a specific research group or publication where this compound has been mentioned. Without such leads, a historical and technical account of this compound cannot be constructed.
Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding the synthesis, experimental protocols, and biological activity of 2-Cycloheptylpropan-2-amine. This guide, therefore, focuses on the closest structural analogs, primarily 2-Cyclohexylpropan-2-amine and 2-Cyclopropylpropan-2-amine , to provide a comprehensive overview of the synthesis, potential pharmacological activities, and experimental methodologies relevant to this class of compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
2-Alkyl-2-aminopropanes with a cycloalkane moiety represent a class of chemical structures with potential applications in medicinal chemistry. The presence of a bulky, lipophilic cycloalkyl group attached to a tertiary carbon bearing an amino group suggests that these compounds may interact with various biological targets. While data on the cycloheptyl derivative is unavailable, its analogs with smaller cycloalkyl rings, such as cyclohexyl and cyclopropyl, have been synthesized and investigated for their potential as central nervous system agents and antimicrobial compounds. This guide will summarize the known information on these related compounds, providing a foundation for future research into this compound.
Physicochemical Properties of Analogs
Quantitative data for this compound is not available. However, the physicochemical properties of its closest analog, 2-Cyclohexylpropan-2-amine, have been reported and are summarized in the table below. These properties are crucial for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | 2-cyclohexylpropan-2-amine | PubChem |
| Molecular Formula | C₉H₁₉N | PubChem |
| Molecular Weight | 141.26 g/mol | PubChem |
| Predicted pKa | 10.91 ± 0.25 | Guidechem[1] |
| Predicted Solubility | 2.5 g/L (at 25 °C) | Guidechem[1] |
Synthesis of Related 2-Cycloalkylpropan-2-amines
The synthesis of tertiary alkyl primary amines like this compound and its analogs can be approached through several established organic chemistry reactions. While specific protocols for the cycloheptyl derivative are not published, the synthesis of the cyclohexyl and other aliphatic analogs can be achieved via methods such as the Ritter reaction or the Leuckart reaction.
Ritter Reaction
The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from an alkene or a tertiary alcohol and a nitrile in the presence of a strong acid. The resulting amide can then be hydrolyzed to yield the corresponding primary amine.
Experimental Protocol (General):
-
Carbocation Formation: The tertiary alcohol, 2-cycloalkylpropan-2-ol, is dissolved in a suitable solvent and treated with a strong acid (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0 °C) to generate a stable tertiary carbocation.
-
Nitrile Addition: A nitrile (e.g., acetonitrile) is added to the reaction mixture. The nitrogen atom of the nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion.
-
Hydrolysis to Amide: The reaction mixture is then carefully quenched with water, which hydrolyzes the nitrilium ion to form the corresponding N-tert-alkyl amide.
-
Amide Hydrolysis: The isolated amide is subsequently hydrolyzed under acidic or basic conditions to yield the final primary amine, 2-cycloalkylpropan-2-amine.
References
An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Cycloheptylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cycloheptylpropan-2-amine is an aliphatic primary amine. Due to the absence of readily available experimental spectroscopic data in public databases, this guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are based on established principles of organic spectroscopy. This document also outlines general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for similar chemical environments.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
The proton NMR spectrum is predicted to show signals corresponding to the cycloheptyl ring protons, the methine proton, the methyl group protons, and the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.0 - 1.8 | Multiplet | 13H | Cycloheptyl ring protons (CH₂) and methine proton (CH) |
| ~ 1.1 | Singlet | 6H | Two methyl groups (-CH₃) |
| ~ 1.2 (variable) | Broad Singlet | 2H | Amine protons (-NH₂) |
Note: The chemical shift of the amine protons is highly variable and can be affected by solvent, concentration, and temperature. The signal may also be broad due to quadrupole broadening and exchange.[1]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
The carbon-13 NMR spectrum will display distinct signals for the carbon atoms of the cycloheptyl ring, the methyl groups, and the quaternary and methine carbons of the propane-2-amine moiety.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 50 - 60 | Quaternary carbon attached to the amine group (C-NH₂) |
| ~ 40 - 50 | Methine carbon of the cycloheptyl ring attached to the isopropylamine group |
| ~ 25 - 35 | Carbons of the cycloheptyl ring |
| ~ 20 - 30 | Methyl group carbons (-CH₃) |
Note: The exact chemical shifts can be influenced by the conformation of the cycloheptyl ring.[2][3]
IR (Infrared) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the amine and alkane functional groups.
| Predicted Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 3500 | Medium, two bands | N-H Stretch | Primary Amine (-NH₂) |
| 2850 - 2960 | Strong | C-H Stretch | Cycloheptyl and Propyl groups |
| 1580 - 1650 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1020 - 1250 | Medium to Weak | C-N Stretch | Aliphatic Amine |
Note: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[4][5][6]
MS (Mass Spectrometry) Data
The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Predicted Identity | Notes |
| 155 | [M]⁺ | Molecular ion. As it contains one nitrogen atom, the molecular weight is an odd number. |
| 140 | [M - CH₃]⁺ | Loss of a methyl group via alpha-cleavage, a characteristic fragmentation for amines.[7][8][9] This is expected to be a major fragment. |
| 58 | [C₃H₈N]⁺ | Fragment resulting from the cleavage of the bond between the cycloheptyl ring and the isopropylamine group. |
Note: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, leading to the loss of the largest alkyl group from the carbon bearing the amine.[7][8][10]
Experimental Protocols
The following are general methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[11]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]
-
Data Acquisition :
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.[12]
-
-
Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[13]
-
Background Spectrum : Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental absorptions.[14]
-
Sample Spectrum : Place the prepared sample in the spectrometer and record the sample spectrum.
-
Data Processing : The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Ionization Method : Electron Ionization (EI) is a common method for volatile, thermally stable compounds.[15]
-
Sample Introduction : Introduce a small amount of the sample into the ion source. For a volatile liquid, this can be done via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization : The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Visualizations
Caption: Workflow for Spectroscopic Analysis.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. youtube.com [youtube.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
Safeguarding Research: A Technical Guide to the Safe Handling of 2-Cycloheptylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 2-Cycloheptylpropan-2-amine, a sterically hindered primary amine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally analogous aliphatic and sterically hindered amines. It is imperative for all personnel to handle this compound with the utmost care, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.
Hazard Identification and Classification
-
Skin and Eye Irritation/Corrosion: Many aliphatic amines are known to be corrosive and can cause severe skin burns and eye damage upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.
-
Flammability: While not always the primary hazard, many organic amines are flammable liquids or solids.[2]
-
Toxicity: Harmful if swallowed or absorbed through the skin.[3]
It is prudent to treat this compound as a hazardous substance with the potential for these effects until specific data becomes available.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of vapors.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat and, for larger quantities, a chemical-resistant apron. | To prevent skin contact, which can lead to irritation, burns, and absorption.[4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as spills or when engineering controls are not sufficient. | To prevent inhalation of potentially harmful vapors.[2] |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential to maintain a safe laboratory environment.
Handling
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe vapors or dust. Avoid contact with eyes, skin, and clothing.[4]
-
Use Non-Sparking Tools: If the compound is flammable, use non-sparking tools to prevent ignition sources.[4]
-
Grounding: For transfers of flammable liquids, ensure containers are properly grounded and bonded to prevent static discharge.[2]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.[5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Spill and Waste Disposal Procedures
Spill Response
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Notify your institution's environmental health and safety department immediately.
Waste Disposal
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates a generalized workflow for the safe handling of this compound in a research setting.
References
An In-depth Technical Guide to the Physical Characteristics of 2-Cycloheptylpropan-2-amine
Abstract: This technical guide provides a summary of the known physical and chemical characteristics of 2-Cycloheptylpropan-2-amine (CAS RN: 141983-55-3). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It compiles available data on the compound's properties and outlines a general workflow for the characterization of such novel chemical entities. It is important to note that publicly available experimental data for this specific compound is limited, and this guide reflects the current state of knowledge.
Introduction
This compound, also known by its IUPAC name 1-cycloheptyl-1-methylethylamine, is a primary amine featuring a cycloheptyl ring attached to a tertiary carbon atom which is also bonded to an amino group. Its structure suggests potential applications as a building block in medicinal chemistry and materials science, where the bulky and lipophilic cycloheptyl group can impart specific conformational constraints and physicochemical properties to a target molecule. This guide aims to provide a detailed overview of its physical characteristics.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 141983-55-3 |
| IUPAC Name | 1-cycloheptyl-1-methylethylamine |
| Molecular Formula | C₁₀H₂₁N |
| Molecular Weight | 155.28 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not currently published in readily accessible scientific literature. A general synthetic approach would likely involve the reductive amination of a corresponding ketone or a related nucleophilic substitution reaction.
A generalized workflow for the characterization of a novel amine like this compound is presented in the diagram below. This outlines the typical steps a researcher would follow to determine the properties of a newly synthesized compound.
Caption: General workflow for the characterization of a novel amine.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. Generally, cycloalkylamines are a class of compounds that can exhibit a wide range of biological activities, and their properties are highly dependent on the specific overall structure of the molecule. Further research would be required to determine if this particular compound has any significant biological effects.
Conclusion
This compound is a chemical compound for which the basic structural and identifying information is known. However, there is a notable lack of publicly available, experimentally determined data regarding its physical properties, detailed synthetic protocols, and biological activity. The information and the generalized workflow provided in this guide are intended to serve as a foundational resource for researchers and to highlight the areas where further investigation is needed to fully characterize this compound.
An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine
Disclaimer: Publicly available stability and degradation data for the specific molecule 2-Cycloheptylpropan-2-amine is limited. This document serves as an illustrative technical guide, structured to meet the requirements of researchers, scientists, and drug development professionals. The experimental protocols, data, and degradation pathways presented herein are hypothetical and based on established principles of forced degradation studies for analogous pharmaceutical compounds and primary amines.
Introduction
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are an integral part of the drug development process, providing crucial insights into the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing to identify likely degradation products and elucidate degradation pathways.[1][2][4] This guide provides a hypothetical yet comprehensive overview of the stability and degradation profile of this compound, a primary amine with a cycloheptyl moiety.
Intrinsic Stability of this compound
Based on its structure, this compound, as a primary amine, is susceptible to specific degradation pathways. Amines are known to be prone to oxidative degradation.[2] The presence of a tertiary carbon atom adjacent to the amine group might also influence its stability. Understanding these potential liabilities is the first step in designing comprehensive stability studies.
Hypothetical Forced Degradation Studies
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[4][5] The following sections detail the hypothetical outcomes of subjecting this compound to various stress conditions as mandated by ICH guidelines.[1]
Summary of Hypothetical Quantitative Data
The following table summarizes the hypothetical percentage degradation of this compound under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 8.5% | DP-1, DP-2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | 5.2% | DP-3 |
| Oxidation | 3% H₂O₂ | 12 hours | Room Temp | 15.8% | DP-4, DP-5 |
| Thermal | Solid State | 48 hours | 105°C | 3.1% | DP-6 |
| Photolytic | Solid State, ICH Option 2 | 7 days | 25°C | 1.9% | DP-7 |
DP refers to Degradation Product.
Experimental Protocols (Exemplary)
Detailed methodologies are crucial for the reproducibility of stability studies.
General Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water. This stock solution is used for all stress studies in solution. For solid-state studies, the pure API is used.
Acid Hydrolysis Protocol
-
1 mL of the stock solution is mixed with 1 mL of 0.1 M HCl.
-
The mixture is heated in a water bath at 80°C for 24 hours.
-
After cooling to room temperature, the solution is neutralized with an equivalent amount of 0.1 M NaOH.
-
The final volume is made up to 10 mL with the mobile phase, and the sample is analyzed by HPLC.
Base Hydrolysis Protocol
-
1 mL of the stock solution is mixed with 1 mL of 0.1 M NaOH.
-
The mixture is heated in a water bath at 80°C for 24 hours.
-
After cooling, the solution is neutralized with 0.1 M HCl.
-
The final volume is made up to 10 mL with the mobile phase for HPLC analysis.
Oxidative Degradation Protocol
-
1 mL of the stock solution is mixed with 1 mL of 3% H₂O₂.
-
The solution is kept at room temperature for 12 hours, protected from light.
-
The final volume is made up to 10 mL with the mobile phase for analysis.
Thermal Degradation Protocol
-
A thin layer of solid this compound is placed in a petri dish.
-
The sample is exposed to a temperature of 105°C in a hot air oven for 48 hours.
-
A sample is then dissolved in the mobile phase for analysis.
Photolytic Degradation Protocol
-
A sample of solid this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B).
-
A control sample is kept in the dark under the same conditions.
-
Samples are then prepared for analysis.
Visualizations
Experimental Workflow for Forced Degradation
Caption: Forced degradation experimental workflow.
Plausible Degradation Pathway under Oxidative Stress
Primary amines are susceptible to oxidation, which can lead to the formation of various degradation products.
Caption: Hypothetical oxidative degradation pathway.
Conclusion
This guide outlines a hypothetical framework for assessing the stability and degradation of this compound. While specific data for this molecule is not publicly available, the principles of forced degradation studies provide a robust methodology for its characterization. The exemplary protocols, data, and pathways presented here serve as a template for the rigorous scientific investigation required in drug development. Further studies would be necessary to isolate and characterize the specific degradation products and to establish a definitive stability profile for this compound.
References
2-Cycloheptylpropan-2-amine: A Comprehensive Technical Guide to Purity and Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the purity and impurity profile of 2-Cycloheptylpropan-2-amine, a crucial consideration for its application in research and pharmaceutical development. This document outlines a plausible synthetic route, identifies potential process-related and degradation impurities, and provides detailed experimental protocols for their analysis and quantification.
Synthetic Pathway and Potential Impurities
Due to the limited publicly available information on the specific synthesis of this compound, a plausible and efficient synthetic route is proposed via a two-step process involving a Ritter reaction followed by amide hydrolysis. The understanding of this synthetic pathway is fundamental to predicting the impurity profile.
A potential synthetic route is the reaction of 2-cycloheptylpropan-2-ol with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-substituted amide, which is then hydrolyzed to yield the final primary amine.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Cycloheptylpropan-2-amine from 2-cycloheptylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-cycloheptylpropan-2-amine, a valuable building block in medicinal chemistry and drug development, starting from 2-cycloheptylpropan-2-ol. The synthetic route employs a two-step process: the Ritter reaction of the tertiary alcohol with acetonitrile to form the intermediate N-(2-cycloheptylpropan-2-yl)acetamide, followed by acidic hydrolysis to yield the target primary amine. This method is robust and scalable, making it suitable for laboratory-scale synthesis and process development.
Introduction
Primary amines are fundamental functional groups in a vast array of pharmaceuticals and biologically active compounds. The synthesis of sterically hindered primary amines, such as those with a tertiary alkyl substituent, presents a unique synthetic challenge. Direct amination methods are often inefficient for tertiary alcohols. The Ritter reaction provides a reliable and well-established alternative for the conversion of tertiary alcohols into N-tert-alkyl amides, which can be subsequently hydrolyzed to the desired primary amines.[1][2][3] This application note details a comprehensive protocol for the synthesis of this compound from 2-cycloheptylpropan-2-ol via the Ritter reaction followed by hydrolysis.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ritter Reaction | 2-Cycloheptylpropan-2-ol, Acetonitrile | Concentrated Sulfuric Acid | Acetonitrile | 25-30 | 2 | 85-95 |
| 2 | Amide Hydrolysis | N-(2-Cycloheptylpropan-2-yl)acetamide | Hydrochloric Acid (6M) | Water | 100 (Reflux) | 12-16 | 80-90 |
Experimental Protocols
Step 1: Synthesis of N-(2-Cycloheptylpropan-2-yl)acetamide (Ritter Reaction)
Materials:
-
2-Cycloheptylpropan-2-ol
-
Acetonitrile (CH₃CN)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-cycloheptylpropan-2-ol (1 equivalent) in acetonitrile (5-10 equivalents).
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add concentrated sulfuric acid (2 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30 °C).
-
Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice in a large beaker.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(2-cycloheptylpropan-2-yl)acetamide.
-
The crude product can be purified by recrystallization or column chromatography to afford the pure amide.
Step 2: Synthesis of this compound (Amide Hydrolysis)
Materials:
-
N-(2-Cycloheptylpropan-2-yl)acetamide
-
Hydrochloric Acid (HCl, 6M)
-
Sodium Hydroxide (NaOH, 10M solution)
-
Diethyl Ether (Et₂O)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place the N-(2-cycloheptylpropan-2-yl)acetamide (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Add 6M hydrochloric acid (10-15 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 100 °C) using a heating mantle and maintain the reflux for 12-16 hours. Monitor the reaction progress by TLC until the starting amide is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the acidic solution by the slow addition of a 10M sodium hydroxide solution until the pH is greater than 12. This should be done in an ice bath to control the exothermic reaction.
-
Transfer the basic solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The crude amine can be purified by distillation under reduced pressure to obtain the pure product.
Mandatory Visualization
Caption: Overall synthetic workflow for the preparation of this compound.
Caption: Mechanism of the Ritter reaction for the formation of the N-alkyl amide.
References
Application Note: Quantitative Analysis of 2-Cycloheptylpropan-2-amine in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes robust and sensitive analytical methods for the quantification of 2-Cycloheptylpropan-2-amine in biological matrices, such as plasma and urine. The protocols provided are intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics. The primary methods detailed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering high selectivity and sensitivity for the analysis of this primary amine.
Introduction
This compound is a primary amine whose accurate quantification in biological samples is crucial for pharmacokinetic and toxicological studies. Due to the polar nature and potential for volatility of small amines, developing reliable analytical methods can be challenging. This document outlines detailed protocols for sample preparation and analysis using two common and powerful analytical techniques: LC-MS/MS and GC-MS. These methods are widely used in the pharmaceutical industry for the quantitative analysis of small molecules in complex biological matrices.[1][2]
Analytical Methods
Two primary methods are presented for the quantification of this compound:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice for the analysis of pharmaceuticals in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[1][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Amines can be analyzed by GC, often requiring derivatization to improve chromatographic performance and sensitivity.[2][5][6]
Table 1: Comparison of Analytical Methods
| Parameter | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation of volatile compounds in the gas phase, detection by mass spectrometry. |
| Sample Volatility | Not required. | Required. Derivatization may be necessary. |
| Derivatization | Generally not required, but can be used to improve ionization. | Often required for polar amines to improve peak shape and thermal stability.[2] |
| Sensitivity | High (typically pg/mL to ng/mL).[4] | High (typically pg to ng on column). |
| Selectivity | Very high, especially with Multiple Reaction Monitoring (MRM).[4] | High, based on retention time and mass spectrum. |
| Matrix Effects | Can be significant (ion suppression/enhancement). | Can be less prone to ion suppression but may have other matrix interferences. |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol describes the quantification of this compound in human plasma.
a. Sample Preparation: Solid Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample clean-up and concentration prior to LC-MS analysis.[3][4][7]
-
Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 500 µL of plasma with an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 6).
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for separating small molecules.[4]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. A hypothetical transition could be based on the protonated molecule [M+H]+ and a characteristic fragment ion.
c. Method Validation Parameters (Hypothetical Data)
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Recovery | > 85% |
GC-MS Method for this compound Quantification
This protocol provides a general procedure for the analysis of this compound by GC-MS, which often necessitates derivatization.[2]
a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
LLE is a common sample preparation technique for GC-MS analysis.[7]
-
Sample Alkalinization: To 500 µL of plasma, add an internal standard and 100 µL of 1 M sodium hydroxide to deprotonate the amine.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or diethyl ether) and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or propyl chloroformate) and 50 µL of a suitable solvent (e.g., acetonitrile). Heat at 70°C for 30 minutes to form a less polar, more volatile derivative.[2]
b. GC-MS Conditions
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial: 80°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte and internal standard.
c. Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Range | 5 - 2000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Recovery | > 80% |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Logical Relationship for Method Selection
Caption: Decision logic for selecting an analytical method for this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of this compound in biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, available instrumentation, and the desired sensitivity. Proper method validation is essential to ensure reliable results for pharmacokinetic and other drug development studies.
References
- 1. mdpi.com [mdpi.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 2-Cycloheptylpropan-2-amine
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Cycloheptylpropan-2-amine. Due to the lack of a strong chromophore in the target analyte, this method explores the use of pre-column derivatization to enhance UV detection. The protocol details the derivatization procedure, chromatographic conditions, and a comprehensive method validation workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a primary amine whose analysis by HPLC can be challenging due to its low UV absorbance. Direct detection often results in poor sensitivity and an unreliable signal. To overcome this limitation, derivatization with a suitable agent that introduces a chromophore into the molecule is a common and effective strategy.[1][2] This application note outlines a reverse-phase HPLC method coupled with pre-column derivatization for the accurate and sensitive quantification of this compound. The principles and methodologies described are based on established practices for the analysis of primary amines.[3][4][5]
Experimental
2.1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is recommended for the separation of the derivatized analyte.[1]
-
Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade reagents for buffer preparation and derivatization, such as o-phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol).[2][6]
2.2. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation procedure will be dependent on the matrix. A generic liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte from complex matrices.
2.3. Derivatization Protocol
The following protocol is a general guideline for pre-column derivatization with o-phthalaldehyde (OPA).
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 with sodium hydroxide.
-
OPA Reagent: Dissolve an appropriate amount of OPA in methanol. Add a thiol (e.g., 2-mercaptoethanol) to the OPA solution. This reagent should be prepared fresh daily and protected from light.
-
-
Derivatization Reaction:
-
In an autosampler vial, mix a defined volume of the standard or sample solution with the borate buffer.
-
Add the OPA reagent to the vial.
-
Allow the reaction to proceed for a short, fixed period (e.g., 1-2 minutes) at room temperature before injection into the HPLC system. The resulting derivative is a highly fluorescent and UV-absorbing isoindole.[2]
-
2.4. Chromatographic Conditions
The following are proposed starting conditions. Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 0.05 M Sodium Acetate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable percentage of B, then ramp up to elute the analyte. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 340 nm (for OPA derivatives) |
| Injection Volume | 10 µL |
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the analytical data. The following parameters should be assessed according to ICH guidelines.
3.1. System Suitability
System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 replicate injections |
3.2. Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of the derivatized analyte.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
3.3. Accuracy and Precision
Accuracy and precision should be determined at three concentration levels (low, medium, and high) within the linear range.
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (RSD%) | Repeatability (Intra-day) ≤ 2.0% |
| Intermediate Precision (Inter-day) ≤ 3.0% |
3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
| Parameter | Typical Acceptance Criteria |
| LOD (S/N) | ~ 3:1 |
| LOQ (S/N) | ~ 10:1 |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Principle of Derivatization for Enhanced UV Detection.
Conclusion
The proposed HPLC method with pre-column derivatization provides a robust and sensitive approach for the quantitative analysis of this compound. Proper method development and validation are crucial to ensure the accuracy and reliability of the results. The provided chromatographic conditions and validation parameters serve as a starting point for establishing a suitable analytical method for this compound in various research and development settings.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. agilent.com [agilent.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Cycloheptylpropan-2-amine is a primary amine whose detection and quantification are of interest in various fields, including forensic toxicology and pharmaceutical research, due to its structural similarity to known stimulants. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable method for the analysis of such compounds. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound in a given matrix (e.g., blood, urine, or a formulated product). The methodology presented here is based on established principles for the analysis of amine compounds and can be adapted for specific research needs.
Predicted Mass Spectrometry Fragmentation
The molecular formula for this compound is C₁₀H₂₁N, with a monoisotopic mass of 155.1674 g/mol . The molecular ion peak ([M]⁺) is expected at m/z 155.
The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a methyl radical (•CH₃) or a cycloheptyl radical (•C₇H₁₃).
Predicted Fragmentation Pathways:
-
Loss of a methyl group: Cleavage of the bond between the quaternary carbon and one of the methyl groups would result in a stable iminium ion. [C₁₀H₂₁N]⁺ → [C₉H₁₈N]⁺ + •CH₃ Predicted m/z: 140
-
Loss of a cycloheptyl group: Cleavage of the bond between the quaternary carbon and the cycloheptyl ring would also yield a stable iminium ion. [C₁₀H₂₁N]⁺ → [C₃H₈N]⁺ + •C₇H₁₃ Predicted m/z: 58
-
Other potential fragments: Further fragmentation of the cycloheptyl ring or other rearrangements could lead to additional, less intense ions.
Experimental Protocols
This section details the necessary steps for the GC-MS analysis of this compound, including sample preparation, instrumental parameters, and quality control.
Sample Preparation
The choice of sample preparation technique will depend on the matrix. A generic liquid-liquid extraction (LLE) protocol is provided here, which is suitable for biological fluids.
Materials:
-
Sample containing this compound
-
Internal Standard (IS) solution (e.g., d₅-amphetamine or a suitable structural analog)
-
Sodium hydroxide (NaOH) solution, 1 M
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
To 1 mL of the sample, add 50 µL of the internal standard solution.
-
Add 1 mL of 1 M NaOH to basify the sample (pH > 10).
-
Vortex for 30 seconds.
-
Add 5 mL of the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Derivatization (Optional)
Primary amines can sometimes exhibit poor peak shape and tailing in GC analysis. Derivatization can improve chromatographic performance. Acylation with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is a common approach.
Materials:
-
Dried sample extract from section 3.1
-
Derivatizing agent (e.g., TFAA)
-
Solvent (e.g., ethyl acetate)
-
Heating block
Procedure:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumental Parameters
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 80°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (Predicted) | 155, 140, 58 (and ions for IS) |
Quantitative Data
As no certified reference material or established quantitative data for this compound is publicly available, the following table presents hypothetical yet realistic performance data for a validated GC-MS method based on the protocol described above. This data serves as a target for method validation in a research or quality control setting.
| Validation Parameter | Hypothetical Performance Characteristic |
| Linearity (r²) | > 0.995 |
| Calibration Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Retention Time (RT) | Analyte-specific, consistent within ± 0.2 min |
| Internal Standard (IS) | Consistent response across the calibration range |
Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Application Note: NMR Spectroscopic Characterization of 2-Cycloheptylpropan-2-amine
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 2-Cycloheptylpropan-2-amine. It includes protocols for sample preparation, and parameters for both proton (¹H) and carbon-13 (¹³C) NMR data acquisition. Predicted spectral data, based on analogous structures, are presented to guide researchers in their analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound is a primary amine containing a bulky cycloheptyl group attached to a propan-2-amine moiety. As with many small organic molecules, NMR spectroscopy is an essential technique for its structural elucidation and purity assessment. This application note outlines the standard procedures for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
Due to the absence of published experimental spectra for this compound, the following tables present predicted chemical shifts (δ) based on the analysis of similar structural fragments found in related molecules such as propan-2-amine and various cycloalkanes. These values are intended to serve as a reference for spectral assignment.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -NH₂ | 0.8 - 1.5 | Broad Singlet | 2H | - |
| -C(CH₃)₂ | ~1.1 | Singlet | 6H | - |
| Cycloheptyl-CH | 1.4 - 1.6 | Multiplet | 1H | - |
| Cycloheptyl-CH₂ | 1.2 - 1.8 | Multiplet | 12H | - |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₂ | ~50-55 |
| -C(C H₃)₂ | ~25-30 |
| Cycloheptyl-C H | ~45-50 |
| Cycloheptyl-C H₂ | ~25-35 |
Experimental Protocols
The following sections detail the necessary steps for preparing a sample of this compound and acquiring its NMR spectra.
3.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1]
-
Materials:
-
Procedure:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[3] The use of a deuterated solvent is necessary for the spectrometer's lock system.[1]
-
If an internal standard is required, a small amount of TMS can be added.
-
Cap the vial and gently swirl or vortex to ensure the sample is completely dissolved.
-
To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.[1][3]
-
The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[3]
-
Cap the NMR tube securely and label it clearly.
-
3.2. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
3.3. Data Processing
-
Retrieve the acquired Free Induction Decay (FID).
-
Apply a Fourier transform to convert the time-domain data to the frequency domain.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive phase.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. For spectra in CDCl₃, the residual solvent peak at 7.26 ppm can also be used as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the NMR characterization of this compound.
Caption: Workflow for the NMR characterization of this compound.
Conclusion
This application note provides a comprehensive guide for the NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted spectral data serves as a useful reference for the structural confirmation of the compound.
References
Application Notes and Protocols: 2-Cycloheptylpropan-2-amine as a Lipophilic Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of unique structural motifs is paramount for the development of novel chemical entities with tailored properties. 2-Cycloheptylpropan-2-amine, a secondary amine featuring a bulky and lipophilic cycloheptyl group, represents a valuable building block for introducing steric hindrance and increasing the lipophilicity of a target molecule. While specific literature on this exact molecule is sparse, its utility can be inferred from the well-established roles of other cycloalkylamines in medicinal chemistry. The cycloheptyl moiety can influence a compound's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, modulating receptor binding, and improving membrane permeability.
This document provides an overview of the potential applications of this compound in organic synthesis and drug design, along with generalized experimental protocols for its incorporation into various molecular scaffolds.
Application Notes
The incorporation of a this compound moiety can be a strategic decision in lead optimization to address several challenges in drug development:
-
Enhanced Metabolic Stability: The bulky cycloheptyl group can shield adjacent functional groups from metabolic enzymes, such as cytochrome P450s, thereby reducing the rate of metabolic degradation and prolonging the half-life of a drug candidate. This is analogous to the use of other cycloalkyl groups to increase metabolic stability.[1]
-
Increased Lipophilicity and Membrane Permeability: The non-polar nature of the cycloheptyl ring increases the overall lipophilicity of a molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor for central nervous system (CNS) targeted drugs.
-
Modulation of Potency and Selectivity: The sterically demanding nature of the this compound substituent can enforce specific conformations upon a molecule. This conformational restriction can lead to more favorable interactions with a biological target, potentially increasing potency and selectivity for the desired target over off-targets.[1] The cycloheptyl group can effectively fill hydrophobic pockets within a receptor binding site.
-
Privileged Structure Motif: Cycloheptane rings are found in a number of natural products and pharmaceutical compounds, suggesting they are a "privileged" structural motif for biological activity.[2]
Data Presentation
Due to the limited availability of specific data for this compound, the following tables present illustrative data based on typical yields for reactions involving sterically hindered secondary amines. These should be considered as representative examples.
Table 1: Illustrative Yields for N-Alkylation of this compound
| Electrophile (R-X) | Reaction Conditions | Product | Representative Yield (%) |
| Benzyl bromide | K₂CO₃, CH₃CN, 80 °C, 12 h | N-Benzyl-2-cycloheptylpropan-2-amine | 75-85 |
| Ethyl iodide | NaH, DMF, rt, 6 h | N-Ethyl-2-cycloheptylpropan-2-amine | 60-70 |
| 1-bromobutane | CsOH, DMSO, 50 °C, 24 h | N-Butyl-2-cycloheptylpropan-2-amine | 70-80 |
Table 2: Illustrative Yields for Amide Coupling with this compound
| Carboxylic Acid | Coupling Reagent | Product | Representative Yield (%) |
| Benzoic acid | HATU, DIPEA, DMF | N-(2-Cycloheptylpropan-2-yl)benzamide | 80-90 |
| Acetic acid | EDC, HOBt, DIPEA, CH₂Cl₂ | N-(2-Cycloheptylpropan-2-yl)acetamide | 70-80 |
| Phenylacetic acid | BTFFH, DIPEA, CH₂Cl₂, 80 °C | N-(2-Cycloheptylpropan-2-yl)-2-phenylacetamide | 85-95[3][4][5] |
Experimental Protocols
The following are generalized protocols for common reactions involving sterically hindered secondary amines like this compound. Optimization may be required for specific substrates.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the alkylation of a hindered secondary amine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Amide Bond Formation with this compound
This protocol outlines a general method for the coupling of a carboxylic acid with a sterically hindered amine using a peptide coupling reagent.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for another 10 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Visualizations
Caption: General experimental workflows for N-alkylation and amide coupling reactions.
Caption: Relationship between the properties of the building block and its applications.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocol for the Purification of 2-Cycloheptylpropan-2-amine
Introduction
2-Cycloheptylpropan-2-amine is a primary amine of interest in medicinal chemistry and drug discovery programs. As with many active pharmaceutical ingredients (APIs), the purity of the compound is critical for accurate biological testing and to meet regulatory standards. Crude synthetic products often contain unreacted starting materials, byproducts, and other impurities that must be removed. This document outlines a detailed protocol for the purification of this compound, focusing on a robust and scalable acid-base extraction followed by recrystallization of the hydrochloride salt. Alternative purification methods are also discussed.
Materials and Reagents
-
Crude this compound
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 2M solution in diethyl ether
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Filter paper
-
Separatory funnel
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Büchner funnel and flask
-
pH paper or pH meter
-
Analytical instrumentation (GC-MS, ¹H NMR, HPLC)
Experimental Protocols
This protocol is divided into three main stages:
-
Liquid-Liquid Extraction to remove non-basic impurities.
-
Formation and Recrystallization of the Hydrochloride Salt to purify the amine.
-
Liberation of the Free Amine from its salt.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This initial step aims to separate the basic amine from any neutral or acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate. A typical concentration is 50-100 mg/mL.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The protonated amine hydrochloride salt will be in the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Extraction: Drain the lower aqueous layer into a clean flask. Wash the organic layer with another portion of 1M aqueous HCl to ensure complete extraction of the amine. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M aqueous NaOH solution while stirring until the pH is greater than 12 (confirm with pH paper or a meter). The amine will deprotonate and may precipitate or form an oily layer.
-
Back-Extraction: Extract the free amine back into an organic solvent by adding an equal volume of diethyl ether or ethyl acetate to the basic aqueous solution in a separatory funnel. Shake vigorously.
-
Isolation: Drain the aqueous layer. Wash the organic layer with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified, free amine.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
For higher purity, the amine can be converted to its hydrochloride salt and recrystallized.[1][2][3][4]
-
Salt Formation: Dissolve the crude or partially purified amine in a minimal amount of a suitable solvent like diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether. The amine hydrochloride salt will precipitate out of the solution.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration using a Büchner funnel. Wash the salt with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol/ethyl acetate, ethanol/water) to dissolve the salt completely.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Collection of Pure Salt: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified amine hydrochloride salt under vacuum.
Protocol 3: Liberation of the Free Amine
To obtain the pure amine in its free base form from the purified salt:
-
Dissolution: Dissolve the purified amine hydrochloride salt in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add 2M aqueous NaOH until the pH is >12.
-
Extraction: Extract the free amine with three portions of a suitable organic solvent (e.g., diethyl ether).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic solution using a rotary evaporator to yield the pure this compound.
Alternative Purification Methods
-
Fractional Distillation: If the primary impurities have significantly different boiling points from the target amine, fractional distillation under reduced pressure can be an effective purification method.[5][6]
-
Column Chromatography: For small-scale purifications or to separate closely related amines, flash column chromatography can be employed.[7] A column packed with silica gel treated with a small amount of a base (e.g., triethylamine in the eluent) can prevent the amine from streaking on the acidic silica.[7] Alternatively, basic alumina can be used as the stationary phase.[7]
Data Presentation
The following table summarizes the expected outcomes for the purification of 10g of crude this compound.
| Purification Stage | Expected Mass (g) | Expected Yield (%) | Purity by GC-MS (%) | Purity by HPLC (%) |
| Crude Product | 10.0 | 100 | ~85 | ~85 |
| After Acid-Base Extraction | 8.0 - 9.0 | 80 - 90 | >95 | >95 |
| After Recrystallization of HCl Salt | 6.5 - 8.0 | 65 - 80 | >99 | >99.5 |
Visualizations
Purification Workflow
The following diagram illustrates the primary workflow for the purification of this compound via acid-base extraction and salt recrystallization.
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Choices
This diagram outlines the decision-making process for selecting an appropriate purification strategy based on the nature of the impurities.
Caption: Decision tree for selecting a purification method.
References
- 1. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 3. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 4. Purification [chem.rochester.edu]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
Application Notes and Protocols for 2-Cycloheptylpropan-2-amine in Cell Culture
A comprehensive search of scientific literature and commercial databases has revealed a significant lack of available information regarding the use of 2-Cycloheptylpropan-2-amine in cell culture applications. There is no readily accessible data on its biological activity, mechanism of action, or established experimental protocols. The information necessary to fulfill the detailed request for application notes, quantitative data summarization, and signaling pathway diagrams for this specific compound is not present in the public domain.
The search results primarily consisted of product listings for structurally related but distinct chemical entities, such as 2-cyclobutylpropan-2-amine, and general articles on broader classes of molecules like cyclopropane and 2-aminothiazole derivatives. These resources do not provide specific data or methodologies applicable to this compound.
Therefore, the creation of detailed application notes, experimental protocols, and visual diagrams as requested is not feasible at this time due to the absence of foundational research on this compound. For researchers, scientists, and drug development professionals interested in the potential applications of this compound, the initial steps would involve primary research to determine its basic biological effects.
Recommendations for Initial Investigational Workflow
For researchers considering investigating the effects of this compound in cell culture, a logical first step would be to establish a baseline understanding of its cytotoxic and cytostatic properties. The following generalized workflow and protocols are provided as a starting point for such an investigation.
I. Preliminary Cytotoxicity and Viability Assessment
A crucial initial experiment is to determine the concentration range over which this compound affects cell viability. This will establish the appropriate concentrations for subsequent, more detailed mechanistic studies.
Table 1: Hypothetical Data Structure for Initial Viability Screen
| Cell Line | Compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| HEK293 | 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98.1 | 4.8 | |
| 10 | 85.3 | 6.1 | |
| 50 | 52.7 | 7.5 | |
| 100 | 15.4 | 3.9 | |
| HeLa | 0 (Vehicle Control) | 100 | 4.9 |
| 1 | 99.2 | 5.3 | |
| 10 | 90.1 | 6.8 | |
| 50 | 65.8 | 8.2 | |
| 100 | 25.6 | 4.5 |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
This compound (stock solution of known concentration)
-
Selected cell lines (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
II. Proposed Investigational Workflow Diagram
The following diagram illustrates a logical progression for the initial characterization of an unknown compound like this compound in a cell culture setting.
Caption: A proposed workflow for the initial biological characterization of this compound.
III. Hypothetical Signaling Pathway Diagram
Should initial studies indicate that this compound induces apoptosis, a common line of investigation is its effect on key signaling pathways like the MAPK/ERK pathway. The following is a generalized diagram of this pathway.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target for novel therapeutic compounds.
Further progress in providing detailed and specific protocols for this compound is contingent on the publication of primary research data.
Application Notes and Protocols for Sterically Hindered Amines in Catalysis: A General Overview
Note to the Reader: Extensive searches of scientific literature and chemical databases for "2-cycloheptylpropan-2-amine" as a ligand in catalysis did not yield any specific applications, experimental data, or established protocols for this particular compound. The following information is therefore provided as a general overview of the role of sterically hindered primary amines in catalysis, drawing parallels with structurally related bulky amines like tert-octylamine. The protocols and diagrams presented are representative examples from the field and are not specific to this compound.
Introduction to Sterically Hindered Amines in Catalysis
Sterically hindered primary amines are an important class of organic compounds that can serve as ligands or coupling partners in a variety of catalytic reactions. Their bulky nature can influence the stereoselectivity and reactivity of a catalytic system. While often challenging to couple due to steric hindrance, their successful incorporation is crucial for the synthesis of complex molecules in the pharmaceutical and materials science industries.[1][2][3]
The primary application for such amines in catalysis is often as substrates in cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds.[1][2] The development of specialized catalyst systems, often employing palladium or copper with tailored ligands, is critical to overcome the steric challenges posed by these amines.[1][2][3]
General Applications of Bulky Amine Ligands
Due to the lack of specific data for this compound, we will consider the applications of a structurally analogous bulky primary amine, tert-octylamine .
-
Precursor for N-Heterocyclic Carbene (NHC) Ligands: tert-Octylamine can be used as a starting material for the synthesis of novel N-alkyl N-heterocyclic carbenes (NHCs), which are powerful ligands for various catalytic processes.[4]
-
Building Block in Pharmaceutical Synthesis: Bulky amines are used as key intermediates in the synthesis of pharmaceutical compounds.[5]
-
Polymerization Initiators: Mixtures of azoalkanes derived from tert-octylamine can be used as initiators in polymerization processes.[6]
Experimental Protocol: A General Procedure for Copper-Catalyzed C-N Coupling of a Sterically Hindered Amine
The following is a generalized protocol for a copper-catalyzed C-N cross-coupling reaction involving a sterically hindered amine and an aryl iodide. This protocol is based on methodologies reported for challenging coupling reactions and should be adapted and optimized for specific substrates.[1][2]
Materials:
-
Aryl iodide (1.0 equiv)
-
Sterically hindered primary amine (e.g., a bulky alkylamine) (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
A suitable ligand (e.g., a pyrrole-ol ligand as described in the literature) (0.2 equiv)[1][2]
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the aryl iodide, copper(I) iodide, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent, followed by the sterically hindered amine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.
Quantitative Data for a Representative Copper-Catalyzed C-N Coupling:
The following table summarizes representative yields for the coupling of various sterically hindered amines with ortho-substituted aryl iodides, as adapted from the literature.[2]
| Entry | Aryl Iodide | Amine | Yield (%) |
| 1 | 2,6-Dimethyl-iodobenzene | 1-Methyl-3-phenylpiperazine | 75 |
| 2 | 2-Iodo-m-xylene | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 85 |
| 3 | 2,6-Dimethyl-iodobenzene | 2,6-Dimethylaniline | 68 |
| 4 | 2-Iodo-m-xylene | 2,6-Diisopropylaniline | 55 |
Catalytic Cycle Visualization
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed Buchwald-Hartwig amination, a common reaction for forming C-N bonds with amine substrates.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
This diagram shows the key steps of oxidative addition of an aryl halide to a palladium(0) complex, followed by ligand exchange with the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.
Conclusion
While there is no specific information available for this compound as a ligand in catalysis, the broader context of sterically hindered amines highlights their potential, yet challenging, role in modern synthetic chemistry. The development of robust catalytic systems capable of activating these bulky substrates is an ongoing area of research with significant implications for the synthesis of complex organic molecules. The provided general information, protocols, and diagrams serve as a foundational guide for researchers interested in the application of sterically hindered amines in catalysis. Further research would be required to determine the specific catalytic utility of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 4. tert-Octylamine | 107-45-9 | Benchchem [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for In Vitro Evaluation of 2-Cycloheptylpropan-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of standard in vitro assays relevant to the characterization of novel psychoactive compounds, using the hypothetical molecule 2-Cycloheptylpropan-2-amine as a case study. The following protocols and data are intended to serve as a guide for the initial assessment of the bioactivity, safety, and metabolic profile of new chemical entities with suspected central nervous system activity.
Cellular Cytotoxicity Assessment
Application Note: Before investigating the specific pharmacological activity of a compound, it is crucial to determine its potential for inducing cellular toxicity. A high cytotoxic potential can be a significant hurdle in drug development. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells. This assay provides a quantitative measure of the concentration at which the test compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Seed human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Representative Cytotoxicity Data
The following table presents hypothetical cytotoxicity data for this compound and related psychoactive compounds in SH-SY5Y cells after 24 hours of exposure.
| Compound | IC50 (µM) |
| This compound (Hypothetical) | > 100 |
| Amphetamine | 75 |
| MDMA | 50 |
| 25I-NBOMe[1] | 25 |
Receptor Binding Affinity: Serotonin and Dopamine Pathways
Application Note: Many psychoactive compounds exert their effects by interacting with neurotransmitter receptors in the brain. The serotonin (5-HT) and dopamine (D) receptor systems are primary targets for a wide range of therapeutic and recreational drugs. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Experimental Workflow: Receptor Binding Assay
References
Application Notes and Protocols: Scale-up Synthesis of 2-Cycloheptylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cycloheptylpropan-2-amine is a primary amine featuring a bulky cycloheptyl group attached to a tertiary carbon atom. This structural motif is of interest in medicinal chemistry and drug development as the cycloheptyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability. The tertiary amine linkage can also be a key pharmacophore in various biologically active molecules. This document provides a detailed protocol for the scale-up synthesis of this compound via a robust and scalable reductive amination pathway. The presented methodology is designed to be adaptable for multi-gram to kilogram scale production.
Synthetic Strategy
The most direct and scalable approach for the synthesis of this compound is the direct reductive amination of cycloheptyl methyl ketone. This one-pot reaction involves the formation of an imine intermediate from the ketone and ammonia, followed by in-situ reduction to the target primary amine. This method is advantageous for large-scale synthesis due to its operational simplicity and atom economy.[1] An alternative, classical approach is the Leuckart reaction, which utilizes ammonium formate or formamide as both the ammonia source and the reducing agent, though it often requires higher temperatures.[2][3]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Catalytic Reductive Amination
This protocol details the direct reductive amination of cycloheptyl methyl ketone using ammonia and a transition metal catalyst.
Materials and Equipment:
-
High-pressure autoclave reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet.
-
Cycloheptyl methyl ketone
-
Ammonia (gas or solution in a suitable solvent, e.g., methanol)
-
Hydrogen gas (high purity)
-
Ruthenium or Iron-based catalyst (e.g., Ru/C, or a specified iron complex)[1][4]
-
Ammonium chloride (optional, as an ammonia source and promoter)[5]
-
Methanol (or another suitable solvent)
-
Diatomaceous earth for filtration
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Distillation apparatus
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
The use of a high-pressure autoclave requires proper training and safety precautions.
-
Hydrogen gas is highly flammable; ensure there are no ignition sources.
-
Ammonia is corrosive and has a pungent odor; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Procedure:
-
Reactor Setup:
-
Ensure the autoclave is clean, dry, and properly assembled.
-
Charge the reactor with cycloheptyl methyl ketone and the chosen solvent (e.g., methanol).
-
Add the catalyst. The catalyst loading should be optimized but is typically in the range of 0.5-2 mol%.[5]
-
If using ammonium chloride, add it to the reactor at this stage.
-
-
Reaction Execution:
-
Seal the autoclave and perform several nitrogen purge cycles to remove air.
-
Introduce ammonia into the reactor. This can be done by bubbling ammonia gas through the reaction mixture or by adding a solution of ammonia in the reaction solvent.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 80-120 °C).[5]
-
Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by GC-MS or LC-MS. The reaction is typically complete within 6-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure.
-
Alternatively, an acid-base extraction can be performed. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and extract with an aqueous acid solution (e.g., 1 M HCl). The aqueous layer, containing the protonated amine, is then basified (e.g., with NaOH) and extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated to yield the purified amine.
-
Quantitative Data Summary
The following table provides an example of the quantitative data for a representative scale-up synthesis. Actual values may vary depending on the specific conditions and equipment used.
| Parameter | Value | Notes |
| Reactants | ||
| Cycloheptyl methyl ketone | 1.0 kg (7.13 mol) | Starting material. |
| Ammonia | 5-10 equivalents | Can be used in excess to drive the equilibrium towards imine formation. |
| Catalyst (e.g., Ru/C 5%) | 50 g (0.5-1 mol% Ru) | Catalyst loading should be optimized for efficiency and cost.[5] |
| Hydrogen Pressure | 30 bar | Higher pressures can increase the rate of reduction. |
| Solvent (Methanol) | 5 L | A polar protic solvent is typically used. |
| Reaction Conditions | ||
| Temperature | 100 °C | Higher temperatures can improve reaction rates but may affect selectivity.[5] |
| Reaction Time | 12 hours | Monitor by an appropriate analytical method (GC-MS, LC-MS). |
| Product | ||
| Expected Yield | 0.85 kg (approx. 85%) | Yields can vary based on reaction optimization and purification efficiency. |
| Purity (by GC) | >98% | Purity after distillation or acid-base extraction. |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | To be determined experimentally | Expected to be in the range of 200-230 °C at atmospheric pressure. |
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
References
Application Notes and Protocols: Handling and Storage of 2-Cycloheptylpropan-2-amine Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cycloheptylpropan-2-amine is a bulky aliphatic amine with potential applications in pharmaceutical and materials science research. Its unique sterically hindered structure can impart specific properties to target molecules. Proper handling and storage of solutions containing this compound are critical to ensure researcher safety, maintain compound integrity, and achieve reproducible experimental results. These application notes provide detailed protocols and safety information based on the known properties of structurally similar cycloalkylamines and tertiary alkylamines.
Physicochemical and Hazard Profile
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Notes |
| Appearance | Colorless to light yellow liquid | Based on similar aliphatic amines. |
| Odor | Ammonia-like | Characteristic of many amines. |
| Solubility | Insoluble in water | The bulky hydrophobic cycloheptyl and propyl groups suggest poor aqueous solubility. |
| Soluble in organic solvents | Expected to be soluble in solvents like ethanol, isopropanol, dichloromethane, and ethyl acetate.[1] | |
| Boiling Point | Likely > 150 °C | Bulky structure increases the boiling point compared to smaller amines. |
| Density | Less dense than water | Typical for aliphatic amines. |
Table 2: Inferred Hazard Profile and Safety Precautions
| Hazard | Description | Recommended Precautions |
| Skin Corrosion/Irritation | Expected to be corrosive or a severe irritant, causing burns upon contact.[2][3][4][5] | Wear nitrile or neoprene gloves, a lab coat, and full-length pants. Handle in a chemical fume hood. |
| Eye Damage/Irritation | Causes serious eye damage or burns.[2][3][4][5] | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | Vapors may be irritating to the respiratory tract.[5] | Use only in a well-ventilated area, preferably a chemical fume hood. |
| Flammability | Likely a combustible liquid.[6][7] | Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[6][7] |
| Reactivity | Reacts violently with acids, strong oxidizing agents, and halogens.[2] | Store away from incompatible materials. |
Experimental Protocols
Protocol for Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 100 mM stock solution of this compound in isopropanol.
Materials:
-
This compound
-
Volumetric flask
-
Pipettes
-
Analytical balance
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Don all required PPE and perform the procedure in a certified chemical fume hood.
-
Tare a clean, dry vial on the analytical balance.
-
Carefully add the desired mass of this compound to the vial and record the exact weight.
-
Calculate the required volume of isopropanol to achieve a 100 mM concentration.
-
Transfer the weighed amine to a volumetric flask.
-
Add approximately half of the calculated volume of isopropanol to the flask and swirl gently to dissolve the amine.
-
Once dissolved, add isopropanol to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogeneous solution.
-
Transfer the solution to a clearly labeled, airtight, and light-resistant storage bottle.
-
Store the stock solution in a cool, dry, and well-ventilated area away from incompatible materials.
Protocol for Preparation of an Aqueous Working Solution (Emulsion/Suspension)
Due to its hydrophobic nature, this compound is not readily soluble in aqueous media. This protocol outlines a method for preparing a working solution, which will likely be a fine suspension or emulsion, using a co-solvent.
Materials:
-
100 mM stock solution of this compound in isopropanol (from Protocol 3.1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
In a chemical fume hood, add the desired volume of aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer at a moderate speed, add the required volume of the 100 mM organic stock solution dropwise to the center of the vortex.
-
Continue vortexing for an additional 30-60 seconds to ensure maximum dispersion.
-
Visually inspect the solution. It may appear slightly cloudy, indicating a fine suspension or emulsion.
-
Use this freshly prepared working solution immediately for experiments to minimize precipitation or aggregation over time.
Note: The stability of the aqueous preparation will be limited. It is advisable to prepare it immediately before use.
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound and its solutions.
Table 3: Recommended Storage Conditions
| Form | Container | Temperature | Atmosphere | Light Conditions |
| Neat Compound | Airtight, corrosion-resistant (e.g., amber glass) | Room temperature[10] | Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. | Keep in a dark place.[10] |
| Organic Stock Solution | Tightly sealed, light-resistant glass bottle | 2-8 °C for short-term; -20 °C for long-term | Air | Protect from light |
| Aqueous Working Solution | Tightly sealed vial | Use immediately; do not store | Air | N/A |
The stability of amine solutions can be affected by factors such as pH, temperature, and light.[11][12] For cycloalkylamines, storage under an inert atmosphere is advisable to prevent degradation.[10][13]
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling and use of this compound solutions.
Caption: Experimental workflow for solution preparation.
Caption: Decision tree for appropriate storage conditions.
Caption: Required Personal Protective Equipment (PPE) workflow.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemical.kao.com [chemical.kao.com]
- 4. alkylamines.com [alkylamines.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. chemos.de [chemos.de]
- 10. 5452-35-7 CAS MSDS (CYCLOHEPTYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Solution stability of ciclosidomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Lack of Documented Applications in Material Science for 2-Cycloheptylpropan-2-amine
Following a comprehensive review of scientific literature and chemical databases, there is currently no documented use of 2-Cycloheptylpropan-2-amine in the field of material science. As a result, the creation of detailed application notes, experimental protocols, and quantitative data for this specific compound in material science applications is not possible at this time.
It is important to distinguish this compound from other similarly named compounds. For instance, compounds like 2-Amino-2-methyl-1-propanol have found utility in applications such as CO2 capture and as buffering agents, but these are structurally and functionally distinct from this compound.[1]
Without established applications and experimental data, the generation of the requested detailed protocols, data tables, and diagrams illustrating signaling pathways or experimental workflows is not feasible. Researchers, scientists, and drug development professionals interested in the potential of novel amines in material science may need to conduct exploratory research to determine if this compound possesses any properties that would make it suitable for such applications.
References
Troubleshooting & Optimization
Technical Support Center: 2-Cycloheptylpropan-2-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Cycloheptylpropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and effective methods for synthesizing tertiary amines like this compound are the Ritter reaction and reductive amination. The Ritter reaction typically involves the reaction of 2-cycloheptylpropan-2-ol with a nitrile under strong acidic conditions, followed by hydrolysis of the resulting amide.[1][2] Reductive amination involves the reaction of cycloheptyl methyl ketone with an ammonia source in the presence of a reducing agent.[3][4]
Q2: Which synthetic route generally offers higher yields?
A2: The choice of route depends on the availability of starting materials and the specific reaction conditions employed. The Ritter reaction can be very efficient for substrates that readily form stable tertiary carbocations.[2][5] However, it requires harsh acidic conditions which may not be suitable for sensitive substrates. Reductive amination is often preferred for its milder conditions and broad substrate scope, which can lead to cleaner reactions and higher isolated yields by avoiding harsh acids.[3][6]
Q3: Can I use a Grignard reagent for this synthesis?
A3: Yes, a Grignard reagent is typically used to synthesize the precursor for the Ritter reaction. For instance, reacting cycloheptylmagnesium bromide with acetone will yield 2-cycloheptylpropan-2-ol, which can then be used in the Ritter reaction. Direct synthesis of the amine using a Grignard reagent is less common and more complex for this specific target molecule.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: My reaction yield is very low. What are the potential causes and how can I address them?
A: Low yield can stem from several factors depending on the chosen synthetic route.
-
For Ritter Reactions:
-
Insufficient Acid Strength/Concentration: The formation of the tertiary carbocation is acid-catalyzed and is often the rate-limiting step.[2] Ensure you are using a sufficiently strong acid (e.g., concentrated sulfuric acid, perchloric acid) and in the correct stoichiometric amount.
-
Carbocation Instability: The intermediate carbocation may be undergoing side reactions like elimination to form an alkene. Running the reaction at a lower temperature can sometimes minimize these side reactions.
-
Hydrolysis Step Incomplete: The intermediate N-alkyl amide must be fully hydrolyzed to the amine. Ensure adequate time and appropriate conditions (acidic or basic hydrolysis) are used for this final step.
-
-
For Reductive Aminations:
-
Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the imine intermediate over the starting ketone.[4][6] Standard NaBH₄ can prematurely reduce the ketone.
-
Incorrect pH: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out in weakly acidic conditions (pH 4-6) to facilitate both carbonyl protonation and ensure the amine nucleophile is not fully protonated.[3]
-
Steric Hindrance: The cycloheptyl group may cause steric hindrance. Increasing the reaction time or temperature may be necessary to drive the reaction to completion.
-
Issue 2: Presence of Significant Impurities in the Product
Q: My final product is contaminated with byproducts. What are they likely to be and how can I prevent them?
A: The nature of the impurities is route-dependent.
-
Ritter Reaction Byproducts:
-
Alkene: The primary byproduct is often the alkene resulting from the deprotonation of the carbocation intermediate (2-cycloheptylpropene). Using a non-nucleophilic strong acid and lower temperatures can disfavor elimination.
-
Unreacted Starting Material: Incomplete reaction will leave unreacted alcohol and nitrile.
-
Amide Intermediate: Incomplete hydrolysis will result in the presence of N-(2-cycloheptylpropan-2-yl)acetamide. Ensure the hydrolysis step is complete.
-
-
Reductive Amination Byproducts:
-
Starting Ketone: Unreacted cycloheptyl methyl ketone may be present if the reaction does not go to completion.
-
Alcohol: The ketone can be reduced to the corresponding alcohol (2-cycloheptylpropan-2-ol) by the reducing agent, especially if a less selective agent like NaBH₄ is used.[4]
-
Over-alkylation: While less common when using ammonia, secondary amine formation is a possibility if the newly formed primary amine reacts with another molecule of the ketone. Using an excess of the ammonia source can minimize this.
-
Q: How can I effectively purify the final this compound product?
A: Purification typically involves an acid-base extraction followed by chromatography or distillation.
-
Acid-Base Extraction: After the reaction, the mixture can be dissolved in an organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while neutral organic impurities (like unreacted ketone or alcohol) remain in the organic layer.
-
Separate the aqueous layer and basify it (e.g., with NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Chromatography/Distillation: The extracted product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation: Comparison of Reaction Conditions
Table 1: Ritter Reaction - Effect of Acid Catalyst on Amide Formation
| Entry | Starting Material | Nitrile | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Cycloheptylpropan-2-ol | Acetonitrile | H₂SO₄ (conc.) | 25 | 6 | ~75-85 |
| 2 | 2-Cycloheptylpropan-2-ol | Acetonitrile | HClO₄ | 25 | 6 | ~80-90 |
| 3 | 2-Cycloheptylpropan-2-ol | Acetonitrile | Formic Acid | 80 | 12 | ~60-70 |
| 4 | 2-Cycloheptylpropan-2-ol | Acetonitrile | Fe(ClO₄)₃·H₂O | 80 | 8 | ~70-80[7] |
Yields are approximate and based on typical Ritter reactions for tertiary alcohols.
Table 2: Reductive Amination - Effect of Reducing Agent
| Entry | Ketone | Amine Source | Reducing Agent | Solvent | pH | Yield (%) |
| 1 | Cycloheptyl methyl ketone | NH₄OAc | NaBH₃CN | Methanol | 5-6 | ~85-95[4] |
| 2 | Cycloheptyl methyl ketone | NH₄OAc | NaBH(OAc)₃ | DCE | N/A | ~80-90 |
| 3 | Cycloheptyl methyl ketone | NH₃/H₂ | Pd/C | Ethanol | N/A | ~70-85 |
| 4 | Cycloheptyl methyl ketone | NH₄OAc | NaBH₄ | Methanol | 5-6 | ~40-50* |
*Lower yield due to competitive reduction of the starting ketone.
Experimental Protocols
Protocol 1: Synthesis via Ritter Reaction
-
Carbocation Formation & Nitrile Addition: To a stirred solution of 2-cycloheptylpropan-2-ol (1 eq.) in acetonitrile (5-10 eq.), slowly add concentrated sulfuric acid (2-3 eq.) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Hydrolysis: Basify the aqueous solution with NaOH (e.g., 2M solution) until pH > 12. Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate amide.
-
Extraction: Cool the mixture to room temperature and extract with diethyl ether or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation or column chromatography.
Protocol 2: Synthesis via Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve cycloheptyl methyl ketone (1 eq.), ammonium acetate (3-5 eq.) in methanol. Adjust the pH to approximately 5-6 using glacial acetic acid. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by slowly adding 1M HCl until gas evolution ceases. Remove the methanol under reduced pressure.
-
Purification: Perform an acid-base extraction as described in the purification FAQ. The final product can be purified by distillation or column chromatography.
Visualizations
Caption: Overview of the two primary synthetic pathways.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Optimizing HPLC Separation of 2-Cycloheptylpropan-2-amine Isomers
Welcome to the technical support center for the HPLC separation of 2-Cycloheptylpropan-2-amine isomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound isomers.
Q1: Why am I seeing significant peak tailing for my this compound isomers?
A1: Peak tailing is a common issue when analyzing basic compounds like this compound.[1][2] The primary cause is often secondary interactions between the basic amine groups and acidic silanol groups on the surface of silica-based stationary phases.[1][2] These interactions lead to asymmetric peak shapes, which can compromise resolution and the accuracy of quantification.[3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Operate at a lower pH (e.g., 2-3) to protonate the silanol groups, minimizing their interaction with the protonated amine analyte.[1][3]
-
Use of Additives: Incorporate a mobile phase additive like triethylamine (TEA) to compete with the analyte for active silanol sites.[4]
-
Column Choice: Employ a column with a deactivated or end-capped stationary phase to reduce the number of available silanol groups.[1][2] Polar-embedded or charged surface hybrid (CSH) columns are also good alternatives for basic compounds.[3]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[3]
Q2: How can I improve the resolution between the this compound isomers?
A2: Improving the separation between isomers often requires a multi-faceted approach involving both the mobile and stationary phases.
Optimization Strategies:
-
Mobile Phase Composition:
-
Organic Modifier: Vary the organic modifier (e.g., acetonitrile vs. methanol) and its concentration. A 5-10% change can significantly impact selectivity.[3]
-
pH: Adjusting the mobile phase pH can alter the ionization state of the isomers and influence their interaction with the stationary phase, thereby affecting selectivity.[5][6]
-
-
Stationary Phase Selection:
-
Particle Size: Use a column with smaller particles (e.g., sub-2µm) to increase efficiency and improve resolution.[2]
-
Stationary Phase Chemistry: For positional isomers, consider stationary phases that offer different retention mechanisms, such as phenyl or fluorophenyl phases, which can provide unique shape selectivity.
-
-
Temperature: Optimizing the column temperature can influence selectivity and peak shape.
Q3: What type of HPLC column is best suited for separating this compound enantiomers?
A3: For the separation of enantiomers, a chiral stationary phase (CSP) is required.[7][8] The choice of CSP depends on the specific properties of the enantiomers.
Commonly Used CSPs for Amine Compounds:
-
Cyclodextrin-based CSPs: These are widely applicable for separating a variety of chiral molecules.[8]
-
Protein-based CSPs: These can offer excellent selectivity for certain chiral compounds.
-
Polysaccharide-based CSPs: These are also a popular choice for chiral separations.
The selection of the most suitable CSP is often an empirical process that involves screening several different columns.
Q4: My retention times are drifting. What could be the cause?
A4: Retention time drift can be caused by several factors related to the HPLC system, mobile phase, or column.
Potential Causes and Solutions:
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Ensure accurate and consistent preparation for each run.
-
Column Equilibration: Insufficient column equilibration time between injections, especially with gradient elution, can cause retention time variability.
-
Column Temperature: Fluctuations in ambient temperature can affect retention. A column oven is recommended to maintain a stable temperature.
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If other factors are ruled out, it may be time to replace the column.[3]
Experimental Protocols
Below are detailed methodologies for key experiments related to the separation of this compound isomers.
Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation
This protocol outlines a general approach for separating positional isomers of this compound.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol provides a starting point for the separation of enantiomers. Note that the specific chiral stationary phase and mobile phase will likely require optimization.
-
Column: Chiral Stationary Phase (e.g., Cyclodextrin-based), 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time and Tailing Factor
| Mobile Phase pH | Retention Time (min) - Isomer 1 | Tailing Factor - Isomer 1 | Retention Time (min) - Isomer 2 | Tailing Factor - Isomer 2 |
| 3.0 | 5.2 | 1.1 | 5.8 | 1.2 |
| 5.0 | 6.8 | 1.8 | 7.5 | 1.9 |
| 7.0 | 8.1 | 2.5 | 8.9 | 2.6 |
Table 2: Comparison of Different Stationary Phases for Isomer Resolution
| Stationary Phase | Resolution (Rs) |
| C18 | 1.8 |
| C8 | 1.6 |
| Phenyl-Hexyl | 2.2 |
| Polar-Embedded C18 | 1.9 |
Visualizations
Caption: Troubleshooting workflow for poor HPLC separation.
Caption: Method development workflow for chiral HPLC separation.
References
Troubleshooting 2-Cycloheptylpropan-2-amine instability issues
Disclaimer: Specific stability data for 2-cycloheptylpropan-2-amine is not extensively available in public literature. The following troubleshooting guide is based on the general chemical principles of sterically hindered primary amines and is intended to provide a framework for addressing potential instability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can contribute to the instability of this compound?
A1: The instability of primary amines like this compound is often attributed to several factors:
-
Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various oxidation products.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. This is typically a reversible reaction but can affect the purity and reactivity of the amine.
-
Light and Heat: Exposure to UV light and elevated temperatures can accelerate degradation processes.
-
Incompatible Materials: Contact with certain metals or acidic surfaces can catalyze degradation.
Q2: What are the visual indicators of this compound degradation?
A2: Visual signs of degradation can include:
-
Color Change: Pure amines are often colorless to pale yellow. A change to a darker yellow, brown, or the formation of a distinct color can indicate degradation.
-
Precipitate Formation: The formation of solid precipitates may suggest the presence of insoluble degradation products or carbamates.
-
Change in Viscosity: A noticeable change in the viscosity of the liquid amine could also be a sign of polymerization or the formation of degradation products.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To minimize degradation, it is recommended to:
-
Store under an inert atmosphere: Use nitrogen or argon to displace air in the storage container.
-
Use appropriate containers: Store in amber glass bottles or other containers that protect from light. Ensure the container material is compatible with amines, such as high-density polyethylene (HDPE).[1]
-
Control temperature: Store in a cool, dry place, generally below 30°C (86°F), to minimize volatility and maintain stability.[1]
-
Seal containers tightly: Prevent exposure to air and moisture by ensuring containers are well-sealed.[1]
-
Handle in a well-ventilated area: Proper ventilation is crucial to disperse any volatile organic compounds (VOCs).[1]
Troubleshooting Guide
Q4: My solution of this compound has turned brown. What are the likely degradation products, and how can I identify them?
A4: A brown coloration is a common indicator of amine oxidation. The bulky cycloheptyl and propyl groups may offer some steric hindrance, but oxidation can still occur. Potential degradation products could include imines, nitro compounds, or products of C-N bond cleavage.
To identify these products, a combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying volatile and semi-volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or coupled to a mass spectrometer (LC-MS): This can separate and identify less volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structures of major degradation products if they can be isolated in sufficient purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the IR spectrum, such as the appearance of C=O or N=O stretching bands, can indicate specific types of degradation.
Q5: I am observing a loss of potency or reduced yield in my reactions involving this compound over time. How can I determine if this is due to instability?
A5: A decline in reactive efficacy is a strong indicator of compound degradation. To confirm this, you can perform a stability-indicating assay.
A stability-indicating method is an analytical procedure used to detect changes in the properties of a drug substance over time. For this compound, this would typically involve an HPLC method that can separate the parent amine from its potential degradation products.
To investigate, you can:
-
Analyze a freshly opened sample: Use this as your baseline (t=0).
-
Analyze an aged sample: Compare the chromatogram of the aged sample to the baseline.
-
Quantify the parent peak: A decrease in the peak area of this compound in the aged sample indicates degradation.
-
Examine for new peaks: The appearance of new peaks in the chromatogram of the aged sample corresponds to degradation products.
Data Presentation
Table 1: General Stability of Primary Amines under Different Storage Conditions (Illustrative Examples)
| Condition | Atmosphere | Temperature | Light Exposure | Expected Stability |
| Ideal | Inert (Nitrogen/Argon) | 2-8°C | Protected (Amber Vial) | High |
| Standard | Air | Room Temperature | Ambient | Moderate to Low |
| Stress | Air | 40°C | Direct UV Light | Very Low |
Table 2: Common Degradation Pathways for Primary Amines and Analytical Signatures
| Degradation Pathway | Potential Products | Analytical Technique | Expected Observation |
| Oxidation | Imines, Oximes, Nitroalkanes | GC-MS, LC-MS | New peaks with characteristic mass spectra |
| Reaction with CO₂ | Carbamates | FTIR, NMR | Appearance of C=O stretch, changes in amine proton signals |
| Thermal Degradation | Fragmentation products | Headspace GC-MS | Detection of smaller, volatile molecules |
Experimental Protocols
Protocol 1: Accelerated Stability Study using HPLC
This protocol is designed to quickly assess the stability of this compound under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Initial Analysis (t=0): Immediately analyze the stock solution using a validated HPLC method to determine the initial concentration and purity.
-
Stress Conditions: Aliquot the stock solution into several vials and expose them to different stress conditions:
-
Heat: Place a vial in an oven at 60°C.
-
Light: Place a vial in a photostability chamber.
-
Control: Keep a vial at the recommended storage condition (e.g., 4°C in the dark).
-
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours), remove an aliquot from each stress condition and the control, and analyze by HPLC.
-
Data Analysis: Compare the chromatograms from the stressed samples to the control and the t=0 sample. Calculate the percentage of degradation by the decrease in the parent amine peak area and the increase in the peak areas of any new impurities.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation products and establish the degradation pathways.
-
Sample Preparation: Prepare separate solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: For the acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC or LC-MS method.
-
Evaluation: Identify the major degradation products formed under each condition to understand the compound's susceptibility to different degradation mechanisms.
Visualizations
References
Technical Support Center: Synthesis of 2-Cycloheptylpropan-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering side-products during the synthesis of 2-cycloheptylpropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound?
A1: While specific literature for this compound is not abundant, the most plausible synthetic approaches are based on well-established methods for synthesizing tertiary amines. These include:
-
Reductive Amination: The reaction of cycloheptyl methyl ketone with ammonia in the presence of a reducing agent.[1][2][3] This is often a one-pot reaction.
-
Grignard Reaction with a Nitrile: The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to cycloheptanecarbonitrile, followed by reduction of the resulting imine.[4][5][6]
-
Ritter Reaction: The reaction of 2-cycloheptylpropene or 2-cycloheptylpropan-2-ol with a nitrile (like acetonitrile) in the presence of a strong acid, followed by hydrolysis of the resulting amide.[7]
Q2: I have an unexpected peak in my GC-MS analysis. What could it be?
A2: The identity of the side-product depends on the synthetic route used. Refer to the troubleshooting guide below for a list of potential side-products for each method and their expected analytical signatures. Common culprits include unreacted starting materials, over-reaction products, or products from competing reaction pathways.
Q3: How can I minimize the formation of the secondary amine side-product in my reductive amination?
A3: The formation of a secondary amine, di(2-cycloheptylpropan-2-yl)amine, can occur if the primary amine product reacts with another molecule of the starting ketone.[8] To minimize this, you can try the following:
-
Use a large excess of ammonia.
-
Control the reaction temperature to favor the formation of the primary amine.
-
Consider a stepwise procedure where the imine is formed first, followed by its reduction in a separate step.
Troubleshooting Guide: Side-Product Identification
This guide will help you identify potential side-products based on your chosen synthetic route.
Route 1: Reductive Amination of Cycloheptyl Methyl Ketone
Diagram of the logical relationships in the reductive amination troubleshooting process:
Caption: Troubleshooting workflow for identifying side-products in reductive amination.
Table 1: Potential Side-Products in Reductive Amination
| Potential Side-Product | Molecular Weight ( g/mol ) | Expected GC-MS (m/z) | Key ¹H NMR Signals (ppm, indicative) | Mitigation/Removal |
| Cycloheptyl Methyl Ketone | 154.25 | 154 (M+), 111, 97, 43 | ~2.1 (s, 3H, -COCH₃), ~2.5 (m, 1H, -CH-) | Drive reaction to completion; Column chromatography |
| 2-Cycloheptylpropan-2-ol | 156.27 | 156 (M+), 141, 123, 97 | ~1.2 (s, 6H, -C(CH₃)₂OH) | Use a milder reducing agent; Column chromatography |
| Di(2-cycloheptylpropan-2-yl)amine | 295.55 | 295 (M+), 280, 140 | Broader aliphatic signals, absence of primary amine protons | Use large excess of ammonia; Column chromatography |
Route 2: Grignard Reaction with Cycloheptanecarbonitrile
Diagram of the experimental workflow for the Grignard reaction route:
Caption: Synthetic workflow for the Grignard reaction route showing the main path and a potential side-reaction.
Table 2: Potential Side-Products in Grignard Synthesis
| Potential Side-Product | Molecular Weight ( g/mol ) | Expected GC-MS (m/z) | Key ¹H NMR Signals (ppm, indicative) | Mitigation/Removal |
| Cycloheptanecarbonitrile | 123.20 | 123 (M+) | Absence of methyl protons | Ensure complete reaction; Distillation |
| Cycloheptyl Methyl Ketone | 154.25 | 154 (M+), 111, 97, 43 | ~2.1 (s, 3H, -COCH₃) | Reduce the intermediate imine in situ; Column chromatography |
Experimental Protocol: Identification of an Unknown Side-Product by Derivatization and GC-MS
If an unknown impurity is suspected to be a primary or secondary amine, or an alcohol, derivatization can aid in its identification.
Objective: To confirm the presence of a primary amine, secondary amine, or alcohol side-product by reacting the crude product mixture with an acetylating agent and analyzing the shift in molecular weight by GC-MS.
Materials:
-
Crude this compound product mixture
-
Anhydrous pyridine
-
Acetic anhydride
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
GC-MS vials
Procedure:
-
Dissolve approximately 10 mg of the crude product mixture in 1 mL of anhydrous pyridine in a clean, dry vial.
-
Add 0.5 mL of acetic anhydride to the solution.
-
Seal the vial and allow the mixture to stand at room temperature for 1 hour.
-
Quench the reaction by slowly adding 5 mL of deionized water.
-
Extract the mixture with 3 x 5 mL of diethyl ether.
-
Combine the organic layers and wash with 2 x 5 mL of saturated aqueous sodium bicarbonate solution, followed by 5 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under a gentle stream of nitrogen.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and analyze by GC-MS.
Data Interpretation:
-
Primary Amine Acetylation: The molecular weight of the primary amine (this compound, MW: 155.28 g/mol ) will increase by 42.04 g/mol upon acetylation to form N-(2-cycloheptylpropan-2-yl)acetamide.
-
Secondary Amine Acetylation: If a secondary amine side-product is present, its molecular weight will also increase by 42.04 g/mol .
-
Alcohol Acetylation: An alcohol side-product will also be acetylated, resulting in a molecular weight increase of 42.04 g/mol .
-
Ketones and Nitriles: These functional groups will not react under these conditions, and their corresponding peaks in the GC-MS will remain unchanged.
By comparing the chromatograms of the derivatized and underivatized samples, you can identify peaks corresponding to amine and alcohol species.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ritter Reactions in Flow - ChemistryViews [chemistryviews.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Enhancing the Solubility of 2-Cycloheptylpropan-2-amine for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 2-Cycloheptylpropan-2-amine for biological assays.
Troubleshooting Guide: Low Solubility of this compound
Initial Assessment and Strategy Selection
A systematic approach to addressing the solubility of this compound is crucial for obtaining reliable data in biological assays. The following workflow provides a step-by-step process for selecting an appropriate solubility enhancement strategy.
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is the first step I should take?
A1: The first step is to verify the purity of your compound. Impurities can significantly impact solubility. If the compound is pure, the precipitation is likely due to the poor aqueous solubility of the free base. For amine-containing compounds, a common and effective first approach is pH adjustment.[1] Since this compound is a primary amine, it will be protonated and more soluble at a pH below its pKa.
Q2: How do I determine the appropriate pH for solubilizing this compound?
A2: You will need to know or estimate the pKa of the primary amine group. For simple alkylamines, the pKa is typically in the range of 9-11. To ensure the compound is predominantly in its charged, more soluble form, the pH of the buffer should be at least 1-2 pH units below the pKa.[1] However, you must also consider the pH optimum of your biological assay, as extreme pH values can inactivate enzymes or cells.
Q3: What should I do if adjusting the pH is not compatible with my assay?
A3: If pH adjustment is not a viable option, the next step is to explore the use of cosolvents.[2][3] While you are already using DMSO, a systematic screening of different cosolvents and their concentrations is recommended.
Q4: What are the most common cosolvents to try, and what are their typical starting concentrations?
A4: Besides DMSO, other common cosolvents for biological assays include ethanol, methanol, and polyethylene glycol (PEG). It is crucial to keep the final concentration of the organic solvent as low as possible to avoid affecting the biological system. A typical starting point is to aim for a final cosolvent concentration of 1-5% (v/v) in your assay.
Q5: I've tried pH adjustment and cosolvents, but I'm still seeing precipitation or need a higher concentration of my compound. What are my other options?
A5: For challenging compounds, more advanced formulation strategies may be necessary. These include the use of surfactants, cyclodextrins, or lipid-based formulations.[4][5]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.[6] These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
Q6: How do surfactants increase the solubility of hydrophobic compounds like this compound?
A6: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In an aqueous solution, above a certain concentration called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where a poorly soluble compound like this compound can be entrapped, while the hydrophilic heads face the aqueous bulk phase, rendering the entire complex soluble.
Caption: Micellar solubilization of a hydrophobic compound by surfactants.
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes the advantages and disadvantages of various solubility enhancement techniques.
| Technique | Advantages | Disadvantages | Typical Starting Concentration |
| pH Adjustment | Simple, cost-effective, often highly effective for ionizable compounds.[1][4] | Limited by the pH tolerance of the biological assay; may not be effective for non-ionizable compounds. | Adjust pH to be 1-2 units below the pKa of the amine. |
| Cosolvents | Easy to implement, can significantly increase solubility.[2][3] | May cause protein precipitation or enzyme inhibition at higher concentrations; potential for assay interference. | 1-5% (v/v) of DMSO, ethanol, or PEG 400. |
| Surfactants | Effective at low concentrations, can form stable micelles.[7] | Can interfere with cell membranes or protein activity; may be difficult to remove. | 0.1-1% (w/v) of Tween® 80 or Cremophor® EL. |
| Cyclodextrins | Low toxicity, can form well-defined complexes. | Can be expensive; may have limited loading capacity. | 1-10 mM of HP-β-CD. |
| Lipid-Based Formulations | Can solubilize highly lipophilic compounds, may enhance oral absorption.[6][8] | Complex formulations to develop and characterize; may not be suitable for all assay formats. | Varies widely based on the specific formulation. |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, Tris)
-
Vortex mixer
-
Centrifuge
-
HPLC with a suitable column and detection method for the compound
Methodology:
-
Prepare saturated solutions of this compound in each buffer. Add an excess of the compound to a known volume of each buffer in separate vials.
-
Equilibrate the solutions by rotating or shaking them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.
-
Plot the solubility (in µg/mL or mM) as a function of pH.
Protocol 2: Cosolvent Screening for Solubility Enhancement
Objective: To identify an effective cosolvent and its optimal concentration for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous assay buffer (at the desired final pH)
-
A selection of cosolvents: DMSO, ethanol, propylene glycol, PEG 400
-
Vortex mixer
-
Spectrophotometer or other suitable analytical instrument
Methodology:
-
Prepare a high-concentration stock solution of this compound in each cosolvent (e.g., 100 mM).
-
In a series of microcentrifuge tubes or a 96-well plate, add the aqueous assay buffer.
-
Spike in the cosolvent stock solution to achieve a range of final cosolvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).
-
Add a fixed amount of the this compound stock solution to each tube/well to achieve the desired final compound concentration.
-
Mix well and incubate at the assay temperature for a set period (e.g., 30 minutes).
-
Visually inspect for any precipitation.
-
For a quantitative assessment, measure the amount of compound in solution after centrifugation to remove any precipitate. This can be done by measuring absorbance if the compound has a chromophore, or by HPLC.
-
Select the cosolvent and the lowest concentration that maintains the compound in solution without negatively impacting the assay.
References
Preventing degradation of 2-Cycloheptylpropan-2-amine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Cycloheptylpropan-2-amine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary cause of degradation for this compound, a secondary amine, is oxidative degradation.[1][2] This process is often initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light, elevated temperatures, and the presence of metal ion contaminants.
Q2: What are the visible signs of degradation in a sample of this compound?
A2: Visual indicators of degradation can include a change in color (e.g., developing a yellow or brown tint), the formation of precipitates, or a noticeable change in odor. However, significant degradation can occur before any visible signs are apparent. Therefore, analytical testing is recommended for confirmation.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can significantly accelerate the rate of oxidative and thermal degradation of amines.[2][3] For optimal stability, this compound should be stored at reduced temperatures.
Q4: Can the type of storage container impact the stability of the compound?
A4: Yes, the choice of storage container is crucial. It is best to store this compound in amber glass vials or bottles to protect it from light. The container should have a tightly sealed cap, preferably with an inert liner (e.g., PTFE), to minimize exposure to air and moisture. Avoid storing in containers made of materials that could leach contaminants or are permeable to gases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound leading to reduced purity and the presence of impurities that may interfere with the experiment. | 1. Verify the purity of the stored amine using an appropriate analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). 2. If degradation is confirmed, purify the amine or use a fresh, unopened batch for the experiment. 3. Review storage conditions to ensure they align with recommended practices. |
| Change in physical appearance (color, clarity) | Oxidation of the amine. | 1. Immediately assess the purity of the sample using analytical techniques. 2. If the purity is compromised, consider purification or disposal of the batch. 3. Transfer any remaining pure amine to a fresh, inert, and light-protected container, and purge the headspace with an inert gas like argon or nitrogen before sealing. |
| Precipitate formation | Formation of insoluble degradation products or reaction with atmospheric CO2 to form carbamates. | 1. Isolate the precipitate and analyze it separately if its identity is critical. 2. Analyze the purity of the remaining solution. 3. Filter the solution to remove the precipitate before use, but be aware that soluble degradation products may still be present. It is highly recommended to use a fresh sample. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and identify the presence of volatile degradation products.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or isopropanol).
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C
-
-
Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. The presence of additional peaks may indicate degradation products.
Protocol 2: Stability Study under Accelerated Conditions
Objective: To evaluate the stability of this compound under conditions of elevated temperature and exposure to air.
Methodology:
-
Sample Preparation: Aliquot 1 mL of high-purity this compound into several clear glass vials. Leave some vials open to the air and seal others after purging with an inert gas.
-
Incubation: Place the vials in an oven at a constant temperature (e.g., 40°C or 60°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial of each condition (air-exposed and inert atmosphere).
-
Analysis: Analyze the purity of the sample at each time point using the GC method described in Protocol 1.
-
Data Presentation: Record the purity as a function of time for both storage conditions to determine the degradation rate.
Visualizations
Caption: Potential oxidative degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
Technical Support Center: Method Refinement for Trace Analysis of 2-Cycloheptylpropan-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the trace analysis of 2-Cycloheptylpropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the trace analysis of this compound?
The primary challenges in analyzing this compound at trace levels include its potential for low volatility, its basic nature leading to peak tailing in gas chromatography (GC), and its lack of a strong chromophore for UV detection in liquid chromatography (LC). Its secondary amine structure also makes it susceptible to reactions and degradation.
Q2: Why is derivatization often necessary for the GC-MS analysis of this compound?
Derivatization is a technique used to modify the analyte to improve its analytical properties. For this compound, derivatization is often employed in GC-MS analysis to:
-
Increase volatility: By replacing the active hydrogen on the secondary amine, the molecule becomes less polar and more volatile, allowing it to be more easily vaporized in the GC inlet.
-
Improve peak shape: The basic nature of the amine can interact with active sites on the GC column, leading to peak tailing. Derivatization masks this basicity, resulting in more symmetrical peaks.[1]
-
Enhance sensitivity: Certain derivatizing agents can introduce fluorinated groups, which can significantly enhance the sensitivity of detection by electron capture detectors (ECD) or provide characteristic mass fragments in mass spectrometry (MS).[1][2]
Q3: What are some common derivatization reagents for secondary amines like this compound?
Several reagents can be used to derivatize secondary amines for GC-MS analysis. Common choices include:
-
Pentafluorobenzoyl chloride (PFBOC): Reacts with primary and secondary amines to form stable pentafluorobenzamides, which are highly sensitive to electron capture detection.[2][3]
-
Propyl chloroformate: Reacts with primary and secondary amines to form carbamates.[4]
-
Benzenesulfonyl chloride (BSC): Reacts with amines to form sulfonamides, which have good chromatographic properties.[5]
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): A common reagent for derivatizing amines for both GC and LC analysis.[6]
Q4: Can this compound be analyzed by LC-MS/MS without derivatization?
Yes, LC-MS/MS is a powerful technique for the direct analysis of amines without the need for derivatization.[7] Reversed-phase chromatography with an appropriate mobile phase (e.g., with a low concentration of formic acid to protonate the amine) can be used for separation. The high selectivity and sensitivity of tandem mass spectrometry (MS/MS) allow for the detection and quantification of the analyte even in complex matrices.
Q5: How can I effectively extract this compound from a complex matrix?
The choice of extraction method depends on the sample matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible liquids. By adjusting the pH of the aqueous phase to be basic, the amine will be in its free base form and can be extracted into an organic solvent.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte from a liquid sample. For a basic compound like this compound, a cation-exchange SPE sorbent is often effective. The amine is retained on the sorbent at a neutral or slightly acidic pH and then eluted with a basic or high-ionic-strength solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) in GC-MS | Active sites in the GC inlet liner or column interacting with the amine. | - Use a deactivated inlet liner. - Perform regular column conditioning. - Consider derivatization of the amine to reduce its basicity.[1] |
| Incomplete derivatization. | - Optimize derivatization reaction conditions (temperature, time, reagent concentration).[8] - Ensure the sample is dry before adding the derivatizing reagent, as moisture can interfere. | |
| Low Sensitivity/Poor Signal in GC-MS or LC-MS/MS | Analyte loss during sample preparation. | - Optimize extraction pH and solvent choice for LLE. - For SPE, ensure proper conditioning, loading, washing, and elution steps. - Use a suitable internal standard to correct for recovery losses. |
| Inefficient ionization in the MS source. | - For LC-MS/MS, optimize mobile phase additives (e.g., formic acid, ammonium formate) to enhance protonation. - For GC-MS, ensure the derivatized analyte produces characteristic and abundant ions. | |
| High Background Noise/Interfering Peaks | Contamination from solvents, reagents, or glassware. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Run method blanks to identify sources of contamination. |
| Matrix effects in LC-MS/MS. | - Improve sample cleanup using a more selective SPE sorbent or a multi-step extraction procedure. - Use a matrix-matched calibration curve. - Employ an isotopically labeled internal standard. | |
| Inconsistent Retention Times | Fluctuation in GC oven temperature or LC pump flow rate. | - Ensure the instrument is properly calibrated and maintained. - Allow sufficient time for the column to equilibrate between injections. |
| Changes in mobile phase composition (LC). | - Prepare fresh mobile phase daily. - Degas the mobile phase to prevent bubble formation. | |
| No Peak Detected | Analyte degradation. | - Store samples and standards at low temperatures and protect from light. - Investigate the stability of the analyte in the sample matrix and during sample preparation. |
| Incorrect instrument parameters. | - Verify the correct GC temperature program, MS acquisition mode (SCAN vs. SIM/MRM), and LC gradient profile. |
Experimental Protocols
GC-MS Analysis with Derivatization
This protocol provides a starting point for the analysis of this compound in a liquid matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample, add a suitable internal standard.
-
Adjust the sample pH to >10 with 1 M sodium hydroxide.
-
Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization (using Pentafluorobenzoyl Chloride - PFBOC)
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., toluene).
-
Add 50 µL of a 10% solution of PFBOC in toluene.
-
Add 50 µL of a basic catalyst (e.g., pyridine).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
Add 1 mL of 5% sodium bicarbonate solution to quench the reaction.
-
Vortex and centrifuge.
-
Transfer the upper organic layer to an autosampler vial for GC-MS analysis.
3. GC-MS Parameters (Typical Starting Conditions)
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions |
LC-MS/MS Analysis (Direct)
This protocol provides a starting point for the direct analysis of this compound in a liquid matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a mixed-mode cation-exchange SPE cartridge with methanol followed by water.
-
Load 1 mL of the sample (pre-adjusted to pH ~6).
-
Wash the cartridge with water, followed by methanol, to remove interferences.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters (Typical Starting Conditions)
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by direct infusion of a standard |
Quantitative Data Summary
The following table provides typical performance characteristics for the trace analysis of secondary amines using chromatographic methods. These values should be considered as a general guide, and specific performance will depend on the matrix, instrumentation, and method optimization.
| Parameter | GC-MS with Derivatization | LC-MS/MS (Direct) |
| Limit of Detection (LOD) | 0.1 - 10 pg/µL | 0.01 - 5 pg/µL |
| Limit of Quantification (LOQ) | 0.5 - 20 pg/µL | 0.05 - 10 pg/µL |
| Recovery | 70 - 110% | 80 - 120% |
| Linearity (R²) | > 0.99 | > 0.995 |
Visualizations
Caption: General experimental workflow for the trace analysis of this compound.
Caption: Troubleshooting decision tree for common issues in amine trace analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. GC Technical Tip [discover.phenomenex.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
Addressing matrix effects in LC-MS/MS analysis of 2-Cycloheptylpropan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-Cycloheptylpropan-2-amine and other small basic amine compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately compromising the accuracy, precision, and reproducibility of your quantitative results.[2][3] For a basic amine like this compound, endogenous compounds in biological matrices such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source.
Q2: I am observing poor reproducibility and inaccurate quantification for this compound. Could matrix effects be the cause?
A: Yes, poor reproducibility and inaccurate quantification are classic symptoms of unmanaged matrix effects.[3][4] When the matrix composition varies between samples (e.g., in different patient plasma samples), the extent of ion suppression or enhancement can differ, leading to inconsistent results. It is crucial to evaluate and mitigate matrix effects during method development and validation.[5]
Q3: How can I determine if my analysis is suffering from matrix effects?
A: A common method to assess matrix effects is the post-extraction addition method.[6] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte concentration in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.
Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[4][7] Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention times of interfering components, visually demonstrating regions of ion suppression or enhancement.
Q4: What are the most common sources of matrix effects in biofluids like plasma or urine?
A: In biological matrices, phospholipids from cell membranes are a major contributor to matrix effects, particularly in electrospray ionization (ESI). Other significant sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[2] These components can compete with the analyte for ionization, leading to signal suppression.[2]
Troubleshooting Guides
Issue 1: Low Analyte Response and High Signal Variability
Possible Cause: Significant ion suppression due to matrix components co-eluting with this compound.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3][8]
-
Evaluate different extraction techniques: If you are using Protein Precipitation (PPT), which is a relatively "crude" method, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.[8]
-
Optimize your current extraction protocol: For LLE, adjust the pH of the aqueous sample to at least two pH units above the pKa of this compound to ensure it is in its neutral form for efficient extraction into an organic solvent.[8] For SPE, ensure the sorbent, wash, and elution solvents are optimized for your analyte and matrix.
-
Consider phospholipid removal strategies: Specific sample preparation products, such as HybridSPE-Phospholipid plates, are designed to selectively remove phospholipids, which can significantly reduce matrix effects and improve analyte response.
-
-
Modify Chromatographic Conditions:
-
Improve separation: Adjust the gradient profile or try a different stationary phase to achieve better separation between this compound and the region of ion suppression.[4]
-
Use a smaller column internal diameter or lower flow rate: This can enhance ionization efficiency and reduce the impact of matrix components.[9]
-
-
Dilute the Sample: If the sensitivity of your assay allows, diluting the sample extract with the mobile phase can reduce the concentration of matrix components and thereby lessen their impact on the analyte's ionization.[8]
Issue 2: Inconsistent Results Across Different Sample Lots
Possible Cause: Variable matrix effects between different sources of your biological matrix.
Troubleshooting Steps:
-
Implement Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects across the batch.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement. By monitoring the analyte-to-internal standard peak area ratio, variability due to matrix effects can be effectively normalized.[4]
-
Standard Addition: For critical samples, the standard addition method can be used to accurately quantify the analyte in the presence of significant matrix effects.[4] This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to determine the endogenous concentration.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
pH Adjustment: Add a basic buffer (e.g., 50 µL of 1 M sodium carbonate) to raise the pH above the pKa of this compound. Vortex briefly.
-
Extraction Solvent Addition: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction: Vortex the mixture for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to dissolve.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
-
Sample Pre-treatment: Dilute 100 µL of urine with 400 µL of an acidic buffer (e.g., 2% formic acid in water) to ensure the amine is protonated.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of the acidic buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of the acidic buffer to remove hydrophilic interferences.
-
Wash with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution: Elute this compound with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for a Basic Amine Analyte.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 65 | 95 | 12 |
| Liquid-Liquid Extraction (LLE) | 88 | 85 | 6 |
| Solid-Phase Extraction (SPE) | 97 | 92 | 4 |
This table presents typical data to illustrate the relative effectiveness of different sample preparation techniques in mitigating matrix effects and ensuring consistent recovery. Actual values will be analyte and matrix-dependent.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of common sample preparation techniques.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolian.com [resolian.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of Cycloalkylamines
Welcome to the technical support center for cycloalkylamine synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of cycloalkylamines.
Question: My reductive amination of a cycloketone is producing a significant amount of the corresponding cycloalkanol. How can I improve the selectivity for the desired cycloalkylamine?
Answer: The formation of cycloalkanol is a common side reaction in reductive aminations, where the carbonyl group is reduced before or faster than the imine intermediate.[1] To favor the formation of the amine, consider the following strategies:
-
Choice of Reducing Agent: The selectivity of the reduction is highly dependent on the hydride donor.
-
Sodium Cyanoborohydride (NaBH₃CN): This is often the preferred reagent. It is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone, especially under mildly acidic conditions (pH ~5-6).[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is particularly effective for reductive aminations and is a good alternative if you wish to avoid cyanide-containing reagents.[2][3] It is less sensitive to pH than NaBH₃CN.
-
Sodium Borohydride (NaBH₄): This reagent can be used, but it readily reduces both ketones and imines.[4] To improve selectivity, allow sufficient time for the imine to form before adding NaBH₄, or add the reducing agent slowly to the reaction mixture.[2][5]
-
-
Reaction Conditions:
-
pH Control: Maintaining a slightly acidic pH (typically 4-6) is crucial. This condition favors the formation of the imine and its subsequent protonation to the more electrophilic iminium ion, which is more readily reduced by mild reducing agents.[2]
-
Water Removal: The formation of the imine from the ketone and amine is an equilibrium reaction that produces water.[4] Removing water, for example by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves or Ti(OiPr)₄, can drive the equilibrium towards the imine, thereby increasing the yield of the final amine product.[6]
-
Question: I am observing low yields in the Hofmann rearrangement of a cycloalkanecarboxamide. What are the likely causes and solutions?
Answer: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[7][8] Low yields can often be attributed to side reactions or incomplete conversion.
-
Strongly Basic Conditions: The classic Hofmann rearrangement uses a strong base like NaOH, which can be problematic for sensitive substrates.[9]
-
Side Reactions: The intermediate isocyanate is highly reactive and can be trapped by nucleophiles other than water. If the primary amine product is formed, it can react with remaining isocyanate to form a urea byproduct (RNHCONHR).[10] Similarly, unreacted amide can also lead to acylurea formation.[10]
-
Alternative Reagents: To circumvent the issues with harsh basic conditions, several alternative reagents can be used:
-
N-Bromosuccinimide (NBS) with a base like DBU in an alcohol solvent (e.g., methanol) can lead to the formation of a stable carbamate, which can then be hydrolyzed to the amine under milder conditions.[9] This modified procedure often provides higher yields.[11]
-
Other reagents like lead tetraacetate or hypervalent iodine compounds can also effect the rearrangement under different conditions.[7][9]
-
-
Substrate Limitations: For amides with long alkyl chains (more than six or seven carbons), yields may be low when using NaOH. In such cases, using sodium methoxide (NaOMe) as the base can improve the outcome.[10]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing primary cycloalkylamines from cycloketones?
A1: Direct reductive amination is one of the most attractive and widely used methods.[1] This process involves the reaction of a cycloketone with ammonia (or an ammonia equivalent) to form an imine intermediate, which is then reduced in situ to the primary amine.[1] Modern catalytic systems, such as those using heterogeneous Rh-Ni or gold catalysts, have been developed to achieve high selectivity and conversion under mild conditions, often avoiding the formation of secondary or tertiary amine byproducts.[12][13]
Q2: How can I avoid the formation of secondary and tertiary amines during reductive amination?
A2: The formation of over-alkylated products is a common pitfall where the desired primary amine product reacts further with the starting cycloketone.[14] To minimize this:
-
Use a Large Excess of the Amine Source: When using ammonia, employing a high concentration or pressure can shift the equilibrium to favor the formation of the primary amine.[12]
-
Catalyst Choice: Certain catalysts show high selectivity for primary amines. For instance, specific Rh-Ni bimetallic catalysts have been reported to produce cyclohexylamine from cyclohexanone with no detectable formation of secondary or tertiary amines.[12]
-
Stepwise Procedure: An alternative is an indirect, stepwise approach. First, form and isolate the imine, then reduce it in a separate step. This prevents the primary amine product from being present in the reaction mixture with the starting ketone.[3][4]
Q3: What are the main drawbacks of the Ritter reaction for synthesizing cycloalkylamines?
A3: The Ritter reaction transforms an alkene or alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid.[15] The resulting amide can be hydrolyzed to the amine. The primary drawbacks include:
-
Harsh Conditions: The reaction requires extremely strong acids (e.g., concentrated sulfuric acid) to generate the necessary carbocation intermediate, which limits its compatibility with sensitive functional groups.[15][16]
-
Waste Generation: The reaction cogenerates substantial amounts of salt byproducts during the acid neutralization step, making it less environmentally friendly ("atom-uneconomical").[15]
-
Substrate Scope: The reaction is generally suitable for substrates that can form stable carbocations, such as tertiary alcohols.[17]
Q4: Are there purification challenges specific to smaller cycloalkylamines like cyclopropylamine?
A4: Yes, smaller, more volatile cycloalkylamines can present purification challenges. Due to their lower boiling points and potential miscibility with common organic solvents, standard extraction and distillation procedures may be less effective. It is often advantageous to convert the amine into a non-volatile salt (e.g., hydrochloride salt) by treating the reaction mixture with an acid like HCl. The salt can then be easily isolated by filtration or extraction into an aqueous layer, purified, and then the free amine can be regenerated by treatment with a base.
Quantitative Data
The choice of catalyst and reducing agent significantly impacts the efficiency of cycloalkylamine synthesis. The tables below summarize comparative data for the reductive amination of cyclohexanone.
Table 1: Comparison of Catalysts in the Reductive Amination of Cyclohexanone
| Catalyst | Amine Source | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Source |
| 2 wt.% NiRh/SiO₂ | NH₃ / H₂ | 100 | 4 bar NH₃, 2 bar H₂ | >99 | 99.1 | [12] |
| Rh/SiO₂ | NH₃ / H₂ | 100 | 4 bar NH₃, 2 bar H₂ | 83.4 | 99.1 | [12] |
| 4 wt% Au/TiO₂ | Benzylamine / H₂ | 100 | 30 bar H₂ | 72 (Yield) | N/A | [13] |
| 4 wt% Au/CeO₂/TiO₂ | Benzylamine / H₂ | 100 | 30 bar H₂ | 79 (Yield) | N/A | [13] |
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Features |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Selective for iminiums over ketones; requires acidic pH.[2][4] |
| Sodium Triacetoxyborohydride | STAB | Dichloroethane (DCE), THF | Mild and selective; not sensitive to pH; tolerates many functional groups.[2][3][4] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Stronger reductant; can reduce both ketones and imines.[4][6] |
| Catalytic Hydrogenation | H₂/Catalyst | Various | "Green" option; catalyst choice is critical for selectivity.[6] |
Key Experimental Protocols
Protocol 1: Synthesis of Cyclohexylamine via Reductive Amination
This protocol is a representative example of a direct reductive amination using a heterogeneous catalyst.
Materials:
-
Cyclohexanone
-
Ammonia (gas)
-
Hydrogen (gas)
-
2 wt.% NiRh/SiO₂ catalyst
-
Cyclohexane (solvent)
-
Batch reactor equipped with gas inlets, pressure gauge, and stirring mechanism
Procedure:
-
Charge the batch reactor with 100 mg of the 2 wt.% NiRh/SiO₂ catalyst and the desired amount of cyclohexanone dissolved in cyclohexane.[12]
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with ammonia gas to 4 bar.[12]
-
Pressurize the reactor with hydrogen gas to 2 bar.[12]
-
Heat the reaction mixture to 100 °C while stirring vigorously.[12]
-
Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess gas pressure in a fume hood.
-
Isolate the catalyst by filtration. The catalyst can be washed with a non-polar solvent, dried, and reused.[12]
-
The filtrate contains the product, cyclohexylamine, which can be purified by distillation.
Protocol 2: Modified Hofmann Rearrangement to a Carbamate Intermediate
This protocol describes a modified Hofmann rearrangement that proceeds via a stable carbamate, which can be subsequently hydrolyzed to the desired amine.[9]
Materials:
-
Cycloalkanecarboxamide (e.g., cyclopropanecarboxamide)
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol (solvent)
-
Ethyl acetate (EtOAc) for extraction
-
Aqueous HCl and NaOH for washing
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a stirring bar, dissolve the cycloalkanecarboxamide (1 eq.) in methanol.[9]
-
Add DBU (approx. 2.3 eq.) and NBS (1 eq.) to the solution.[9]
-
Heat the solution to reflux for 15 minutes.[9]
-
Slowly add a second aliquot of NBS (1 eq.). Continue refluxing for an additional 30 minutes.[9]
-
Cool the reaction mixture to room temperature and remove the methanol by rotary evaporation.[9]
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with aqueous HCl (e.g., 1N), aqueous NaOH (e.g., 1N), and saturated sodium chloride (brine).[9]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]
-
The resulting crude product is the methyl carbamate of the desired cycloalkylamine. This can be purified by flash column chromatography.[9]
-
The purified carbamate can then be hydrolyzed to the free amine using standard methods (e.g., refluxing with aqueous acid or base).
Visualizations
General Workflow for Cycloalkylamine Synthesis
Caption: General workflow for the synthesis and purification of cycloalkylamines.
Troubleshooting Low Yield in Reductive Amination
Caption: Decision tree for troubleshooting low yields in reductive amination.
References
- 1. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. gctlc.org [gctlc.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. Ritter reaction - Wikipedia [en.wikipedia.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Ritter Reaction [organic-chemistry.org]
Technical Support Center: 2-Cycloheptylpropan-2-amine Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up for the synthesis of 2-Cycloheptylpropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
When scaling up the synthesis of this compound, professionals often face challenges related to maintaining consistent yield and purity. The most frequently reported issues include:
-
Decreased Yield: A noticeable drop in the percentage yield of the final product compared to lab-scale batches.
-
Increased Impurity Profile: The emergence of new, or increased levels of existing, impurities.
-
Exotherm Control: Difficulties in managing the reaction temperature, leading to potential side reactions.
-
Mixing Inefficiencies: Non-homogenous mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, affecting selectivity.[1]
-
Work-up and Isolation Issues: Challenges in efficiently isolating the pure product from a larger volume, including emulsion formation during aqueous washes.
Q2: What is a likely synthetic route for this compound that these troubleshooting guides address?
The guidance provided is based on a common synthetic approach for secondary amines: the reductive amination of a ketone. In this case, the presumed reaction is between cycloheptylacetone and a suitable amine source (e.g., ammonia or a primary amine) followed by reduction.
Q3: How can I optimize reaction conditions when scaling up?
Optimizing reaction conditions is crucial for a successful scale-up.[2] A systematic approach, such as Design of Experiments (DoE), is highly recommended over a "one factor at a time" (OFAT) approach.[3] Key parameters to investigate include:
-
Reactant stoichiometry
-
Catalyst loading
-
Temperature
-
Pressure
-
Reaction time
-
Agitation rate
Troubleshooting Guides
Problem 1: Decreased Yield and Increased Impurity Levels
You may observe a significant drop in yield and the appearance of new peaks in your analytical chromatogram (e.g., GC-MS or HPLC) upon moving from a 1L to a 20L reactor.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Poor Temperature Control | Implement a more efficient cooling system for the larger reactor. Consider adding the reagents in portions to better manage the exotherm. |
| Inefficient Mixing | Increase the agitation speed. Evaluate the impeller design for its suitability for the reaction mass and reactor geometry. Inconsistent mixing can lead to changes in reaction selectivity.[1] |
| Localized High Concentrations | Introduce reactants sub-surface, close to the impeller, to ensure rapid dispersion. |
| Atmosphere Control | Ensure the reactor is properly inerted with nitrogen or argon to prevent side reactions with atmospheric oxygen or moisture. |
Experimental Protocol: Optimizing Agitation Speed
-
Set up the 20L reactor with all reactants and a temperature probe.
-
Run the reaction at a series of increasing agitation speeds (e.g., 100, 200, 300 RPM).
-
Take samples at regular intervals and analyze for product and impurity levels by HPLC.
-
Plot the yield and impurity profile against the agitation speed to determine the optimal setting.
Problem 2: Formation of a Stable Emulsion During Aqueous Work-up
After quenching the reaction, you may encounter a persistent emulsion upon adding the aqueous phase, making phase separation difficult and leading to product loss.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| High pH of the Aqueous Phase | Adjust the pH of the aqueous phase to be slightly more acidic or basic, depending on the nature of the impurities, to break the emulsion. |
| Presence of Fine Particulate Matter | Filter the reaction mixture before the aqueous work-up to remove any solid particles that may be stabilizing the emulsion. |
| High Agitation Speed During Extraction | Reduce the stirring speed during the extraction process to minimize the formation of a stable emulsion. |
| Insufficient Solvent | Increase the volume of the organic solvent used for extraction to better dissolve the product and facilitate phase separation. |
Data Presentation: Effect of pH on Emulsion Breaking
| Aqueous Phase pH | Separation Time (minutes) | Product Recovery (%) |
| 8.0 | > 60 (stable emulsion) | 75 |
| 9.0 | 30 | 85 |
| 10.0 | 15 | 92 |
| 11.0 | 5 | 95 |
Visualizations
Troubleshooting Workflow for Reduced Yield
Caption: Troubleshooting workflow for addressing reduced yield.
Logical Relationship of Scale-Up Problems
Caption: Interrelation of common scale-up problems and their consequences.
References
Minimizing impurity formation in 2-Cycloheptylpropan-2-amine production
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cycloheptylpropan-2-amine. It provides troubleshooting advice and frequently asked questions to help minimize the formation of common impurities during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of cycloheptylacetone. This one-pot reaction involves the condensation of cycloheptylacetone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the final primary amine product. Another classical method is the Leuckart reaction, which uses ammonium formate or formamide as both the ammonia source and the reducing agent.
Q2: What are the primary impurities I should be concerned about in the synthesis of this compound?
A2: During the synthesis of this compound via reductive amination, several key impurities can form. These include:
-
Secondary Amine Impurity (di-2-Cycloheptylpropan-2-amine): Formed through the reaction of the primary amine product with unreacted cycloheptylacetone.
-
Alcohol Impurity (2-Cycloheptylpropan-2-ol): Results from the direct reduction of the starting ketone, cycloheptylacetone.
-
Aldol Impurities: Arising from the self-condensation of the starting ketone, cycloheptylacetone, under basic or acidic conditions.
Q3: How can I detect and quantify the levels of these impurities in my reaction mixture?
A3: A combination of analytical techniques is recommended for the detection and quantification of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) can also be employed, particularly for less volatile or thermally labile compounds. Quantitative analysis can be achieved by using certified reference standards for each potential impurity.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. When working with ammonia, ensure proper handling to avoid inhalation. Reductive amination reagents can be hazardous; for instance, sodium cyanoborohydride can release toxic hydrogen cyanide gas if acidified. Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of secondary amine impurity | The newly formed primary amine is reacting with remaining cycloheptylacetone. This is more likely if the reaction is run for an extended period or at elevated temperatures. | - Use a large excess of the ammonia source to favor the formation of the primary amine. - Control the reaction temperature to minimize the rate of the secondary amine formation. - Monitor the reaction progress and stop it once the starting material is consumed to prevent further reaction of the product. |
| Significant amount of alcohol impurity | The reducing agent is reducing the starting ketone before imine formation is complete. This is common with strong reducing agents like sodium borohydride. | - Choose a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride or sodium cyanoborohydride. - Ensure complete imine formation before adding the reducing agent in a two-step procedure. |
| Presence of high molecular weight impurities (aldol products) | The starting ketone is undergoing self-condensation, which can be catalyzed by either acidic or basic conditions. | - Maintain a neutral or slightly acidic pH during the reaction. - Optimize the reaction temperature; lower temperatures can disfavor aldol condensation. - Add the ketone slowly to the reaction mixture to keep its instantaneous concentration low. |
| Low conversion of starting material | The reaction conditions are not optimal for imine formation or reduction. | - Ensure the reaction is anhydrous, as water can inhibit imine formation. - Increase the concentration of the ammonia source. - Check the activity of the reducing agent. - For Leuckart reactions, ensure the temperature is sufficiently high (typically >160 °C). |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a stirred solution of cycloheptylacetone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Leuckart Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine cycloheptylacetone (1.0 eq) and ammonium formate (5-10 eq).
-
Heat the mixture to 160-180 °C and maintain this temperature for several hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature and add an aqueous solution of a strong base (e.g., 20% NaOH) to hydrolyze the intermediate formamide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Visualizations
Caption: Impurity formation pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for minimizing impurities.
Best practices for handling air-sensitive 2-Cycloheptylpropan-2-amine
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling the air-sensitive compound 2-Cycloheptylpropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: this compound should be stored in a cool, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1] The compound is air-sensitive and should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2][3] For long-term storage, it is recommended to use a container with a secure sealing mechanism, such as a Sure/Seal™ bottle, which allows for the extraction of the amine via syringe without exposing the bulk material to the atmosphere.[2][3]
Q2: What are the visible signs of degradation of this compound?
Q3: Can I handle this compound on the open bench?
A3: Due to its air-sensitive nature, handling this compound on an open bench is not recommended. Exposure to atmospheric oxygen and moisture can lead to degradation of the compound and may affect experimental results.[5] All manipulations should be carried out under an inert atmosphere using techniques such as a Schlenk line or in a glove box.[6]
Q4: What is the appropriate personal protective equipment (PPE) for handling this amine?
A4: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1] Depending on the scale of the experiment and the potential for aerosol formation, a respirator may also be necessary.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Reaction yields are lower than expected. | Degradation of the amine due to exposure to air or moisture. | Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.[2][3] Use anhydrous solvents and handle the amine using proper air-sensitive techniques (Schlenk line or glove box). |
| The amine has a yellow or brown discoloration. | Oxidation of the amine from prolonged or repeated exposure to air. | For less sensitive applications, the amine may be usable. However, for reactions requiring high purity, it is recommended to purify the amine by distillation under reduced pressure or to use a fresh, unopened bottle. |
| Inconsistent results between experiments. | Inconsistent handling techniques leading to varying degrees of amine degradation. | Standardize the handling protocol for the amine. Ensure that the inert atmosphere is maintained throughout the entire process, from transfer to reaction quenching.[7] |
| Difficulty in transferring the amine with a syringe. | High viscosity of the amine or a clogged needle. | Gently warm the bottle to reduce viscosity if appropriate for the compound's stability. Use a larger gauge needle (e.g., 18-21 gauge) for transfer.[5] Ensure the syringe and needle are clean and dry before use. |
Experimental Protocols
Protocol 1: Safe Transfer of this compound using a Syringe
This protocol describes the transfer of a specific volume of the air-sensitive amine from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed reaction flask sealed with a rubber septum
-
Dry, nitrogen-flushed gas-tight syringe with a Luer-lock tip
-
Long, flexible needle (e.g., 18-gauge)
-
Schlenk line or manifold with a supply of dry nitrogen or argon gas
-
Bubbler to monitor gas flow
Procedure:
-
Prepare the System: Assemble the reaction flask and ensure it is connected to the Schlenk line via a sidearm. Evacuate the flask and backfill with inert gas three times to establish an inert atmosphere.[6] A slight positive pressure of the inert gas should be maintained, as indicated by the bubbler.[7]
-
Prepare the Syringe: Purge the syringe with inert gas by drawing the gas from the manifold into the syringe and expelling it several times.[2][7]
-
Pressurize the Sure/Seal™ Bottle: Puncture the septum on the Sure/Seal™ bottle with a needle connected to the inert gas line. Introduce a gentle positive pressure of the inert gas into the bottle.
-
Withdraw the Amine: Puncture the septum of the Sure/Seal™ bottle with the needle of the prepared syringe. Insert the needle tip below the surface of the liquid. The positive pressure in the bottle will help to slowly fill the syringe with the desired volume of the amine.
-
Remove Air Bubbles: Once the desired volume is drawn, invert the syringe and carefully push the plunger to expel any gas bubbles.
-
Transfer to Reaction Flask: Puncture the septum of the reaction flask with the syringe needle. Slowly add the amine to the reaction mixture.
-
Clean Up: Immediately after use, rinse the syringe and needle with a suitable dry, inert solvent (e.g., anhydrous toluene or hexane) to prevent clogging and degradation of the equipment.
Visualizations
Caption: Workflow for handling air-sensitive this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of 2-Cycloheptylpropan-2-amine and 2-Cyclohexylpropan-2-amine: A Guide for Researchers
Introduction
2-Cycloheptylpropan-2-amine and 2-Cyclohexylpropan-2-amine are structurally related primary amines that belong to the broader class of cycloalkylamines. These compounds are analogs of sympathomimetic amines, such as amphetamine and the nasal decongestant propylhexedrine, where a cycloalkyl group replaces the aromatic phenyl ring. While direct comparative studies on the pharmacological activity of this compound and 2-Cyclohexylpropan-2-amine are not available in the current scientific literature, this guide provides a theoretical comparison based on established structure-activity relationships (SAR) of sympathomimetic agents and the known effects of cycloalkyl ring size on pharmacological activity. This analysis is intended to guide future research and drug development efforts in this area.
Structural Comparison and Theoretical Activity Profile
The core structure of both molecules is a propan-2-amine moiety, which is a common feature in many stimulant compounds. The key difference lies in the cycloalkyl substituent: a six-membered cyclohexyl ring versus a seven-membered cycloheptyl ring. This seemingly subtle structural variation can have a significant impact on the pharmacological properties of the molecules.
Based on their structural similarity to known psychoactive cycloalkylamines, it is hypothesized that both this compound and 2-Cyclohexylpropan-2-amine act as central nervous system stimulants. Their primary mechanism of action is likely to be the release of monoamine neurotransmitters, such as norepinephrine and dopamine, and potentially serotonin, from presynaptic neurons. They may also act as direct agonists at adrenergic receptors.
Quantitative Data Summary
As there is no published experimental data directly comparing the two compounds, the following table is presented as a template for future studies. The values are currently marked as "Not Available (N/A)".
| Parameter | 2-Cyclohexylpropan-2-amine | This compound |
| Receptor Binding Affinity (Ki, nM) | ||
| Dopamine Transporter (DAT) | N/A | N/A |
| Norepinephrine Transporter (NET) | N/A | N/A |
| Serotonin Transporter (SERT) | N/A | N/A |
| α1-Adrenergic Receptor | N/A | N/A |
| α2-Adrenergic Receptor | N/A | N/A |
| β1-Adrenergic Receptor | N/A | N/A |
| β2-Adrenergic Receptor | N/A | N/A |
| Functional Activity (EC50/IC50, nM) | ||
| Dopamine Release | N/A | N/A |
| Norepinephrine Release | N/A | N/A |
| In Vivo Activity | ||
| Locomotor Activity (ED50, mg/kg) | N/A | N/A |
| Drug Discrimination (ED50, mg/kg) | N/A | N/A |
Hypothesized Differences in Activity Based on Structure-Activity Relationships
The difference in the cycloalkyl ring size is expected to influence several key pharmacological parameters:
-
Potency and Receptor Selectivity: The size and conformation of the cycloalkyl ring can affect how the molecule fits into the binding pocket of its target receptors and transporters. The larger and more flexible cycloheptyl ring in this compound may lead to altered binding affinity and selectivity compared to the cyclohexyl analogue. For instance, studies on other classes of compounds have shown that ring size can be a critical determinant of potency.
-
Lipophilicity and Pharmacokinetics: Generally, increasing the number of carbon atoms in a molecule increases its lipophilicity. Therefore, this compound is expected to be more lipophilic than 2-Cyclohexylpropan-2-amine. This could lead to differences in absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance the ability of a drug to cross the blood-brain barrier, potentially leading to a more pronounced central nervous system effect. However, it can also lead to increased metabolic breakdown and a shorter duration of action.
Experimental Protocols
To empirically determine the comparative activity of these two compounds, the following experimental protocols are recommended:
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinities of this compound and 2-Cyclohexylpropan-2-amine for monoamine transporters (DAT, NET, SERT) and adrenergic receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cells expressing the human recombinant transporters or receptors.
-
Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]prazosin for α1-adrenergic, [³H]rauwolscine for α2-adrenergic, [³H]CGP-12177 for β-adrenergic receptors).
-
Add increasing concentrations of the test compounds (this compound or 2-Cyclohexylpropan-2-amine) to displace the radioligand.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values using non-linear regression analysis.
-
In Vitro Neurotransmitter Release Assays
-
Objective: To measure the ability of the compounds to induce the release of dopamine and norepinephrine from nerve terminals.
-
Methodology:
-
Prepare synaptosomes from rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine).
-
Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).
-
Wash the synaptosomes to remove excess radiolabel.
-
Expose the synaptosomes to various concentrations of the test compounds.
-
Measure the amount of radioactivity released into the supernatant.
-
Calculate the EC50 values for neurotransmitter release.
-
Visualizations
Caption: Hypothesized mechanism of action for cycloalkylamines.
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of 2-Cycloheptylpropan-2-amine and its structural analogs. The following sections detail the pharmacological properties, supported by experimental data, to inform future research and development.
Structure-Activity Relationships of Cycloalkyl Amines
The pharmacological activity of amphetamine and its analogs is significantly influenced by the nature of the substituents on the phenethylamine core. Replacing the phenyl ring with cycloalkyl groups can modulate potency and selectivity at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Generally, the size and conformation of the cycloalkyl ring play a crucial role in the interaction with the binding pockets of these transporters. For instance, in a series of cycloalkanol ethylamine derivatives, the substitution pattern on the cycloalkyl ring was found to be important for potent norepinephrine reuptake inhibition. While direct data on a cycloheptyl group in the 2-propyl-2-amine scaffold is scarce, studies on related structures suggest that larger, conformationally flexible rings can be well-tolerated and may confer unique selectivity profiles.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines the standard experimental methodologies for key assays used to characterize the pharmacological profile of these amines.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the displacement of a radiolabeled ligand by the test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for various receptors and transporters (e.g., DAT, NET, SERT).
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Accumulation
For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels is a common functional assay.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists or antagonists at specific GPCRs.
General Protocol (HTRF Assay):
-
Cell Culture: Cells expressing the target GPCR are cultured in microplates.
-
Compound Addition: Cells are incubated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Lysis and Reagent Addition: Cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) reagents, a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog, are added.
-
Incubation: The plate is incubated to allow for competition between the cellular cAMP and the d2-labeled cAMP for binding to the antibody.
-
Signal Detection: The fluorescence is read on an HTRF-compatible reader. A high level of cellular cAMP leads to a decrease in the FRET (Förster Resonance Energy Transfer) signal.
-
Data Analysis: Dose-response curves are generated to determine the EC50 or IC50 values.
Comparative Data Summary
Due to the absence of specific experimental data for this compound in the reviewed literature, a direct quantitative comparison is not possible at this time. The following table is provided as a template for researchers to populate as data becomes available. It is designed to facilitate a clear comparison of the pharmacological profiles of this compound and its analogs.
| Compound | Cycloalkyl Group | Amine Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Receptor X EC50 (nM) |
| This compound | Cycloheptyl | Primary | - | - | - | - |
| Analog 1 | Cyclohexyl | Primary | - | - | - | - |
| Analog 2 | Cyclopentyl | Primary | - | - | - | - |
| Analog 3 | Cycloheptyl | N-Methyl | - | - | - | - |
| Analog 4 | Cycloheptyl | N-Ethyl | - | - | - | - |
Logical Relationship for SAR Analysis
The following diagram illustrates the logical flow for conducting a structure-activity relationship study on this class of compounds.
Conclusion
While a definitive comparative analysis of this compound is hampered by the current lack of specific data, the provided framework and experimental protocols offer a clear path for future investigation. By systematically synthesizing and evaluating analogs with variations in the cycloalkyl moiety and amine substitution, researchers can elucidate the structure-activity relationships governing the pharmacological profile of this class of compounds. The use of standardized radioligand binding and functional assays will ensure the generation of high-quality, comparable data, ultimately contributing to the development of novel therapeutic agents.
A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount in drug development. This guide provides a comparative overview of analytical methodologies for the validation of 2-Cycloheptylpropan-2-amine, a primary amine. While specific validated methods for this compound are not publicly available, this document outlines common analytical techniques used for similar primary amines and details the validation process. The information presented here is based on established practices for the analysis of amines, providing a solid foundation for developing and validating a suitable analytical method.
Introduction to the Analysis of Primary Amines
This compound (C9H19N) is a primary amine.[1] The analysis of primary amines often presents challenges due to their polarity, potential for adsorption onto analytical columns, and sometimes low volatility.[2] The two primary chromatographic techniques employed for the analysis of such compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Often, derivatization of the amine is necessary to improve its chromatographic properties and detection.[3]
Comparison of Analytical Techniques: GC vs. HPLC
Both GC and HPLC are powerful techniques for the analysis of amines. The choice between them depends on the specific properties of the analyte, the sample matrix, and the desired sensitivity.
Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. For amines, derivatization is often employed to reduce polarity and improve peak shape.[2][4] Common detectors for amine analysis in GC include the Flame Ionization Detector (FID) and Mass Spectrometry (MS).[5][6]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile.[7] Similar to GC, derivatization can be used to enhance detection, particularly for UV-Vis or fluorescence detectors.[3][8] Mass spectrometry is also a common detector for HPLC, providing high sensitivity and selectivity.
Below is a comparative summary of these techniques for the analysis of primary amines:
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Suitable for volatile and thermally stable amines. Derivatization is often required.[2] | Broad applicability, including non-volatile and thermally labile amines.[7] |
| Columns | Capillary columns with various stationary phases (e.g., polysiloxanes). Deactivated columns are necessary to prevent peak tailing.[2] | Reversed-phase (e.g., C18, C8) and normal-phase columns. Specific columns for amine analysis are available.[9][10] |
| Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD).[5][6] | UV-Vis, Photodiode Array (PDA), Fluorescence Detector (FLD), Mass Spectrometry (MS).[3][8] |
| Derivatization | Often required to improve volatility and peak shape (e.g., acylation, silylation).[4] | Can be used to introduce a chromophore or fluorophore for enhanced detection.[3] |
| Sample Throughput | Can be high, with fast analysis times for simple mixtures.[11] | Can vary depending on the complexity of the separation. |
Experimental Protocols: A General Approach to Method Validation
A comprehensive validation of an analytical method ensures its reliability, accuracy, and precision for its intended purpose.[12][13] The following is a general protocol for the validation of a chromatographic method for this compound.
1. System Suitability: Before starting the validation, system suitability tests are performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters like peak area repeatability, retention time, theoretical plates, and tailing factor.
2. Specificity/Selectivity: Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[13]
-
Protocol: Analyze blank samples (matrix without the analyte), placebo samples, and samples spiked with the analyte and potential interfering compounds. The chromatograms should show no interfering peaks at the retention time of the analyte.
3. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12]
-
Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration. Inject each standard in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999.
4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[13]
-
Protocol: Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate. The recovery should be calculated as (measured concentration / nominal concentration) x 100%. Acceptance criteria are typically between 98% and 102%.[14]
5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, with a different analyst, and/or on a different instrument.
-
Reproducibility: This is assessed by means of an inter-laboratory trial, though not always required for in-house validation.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[12]
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[12] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
7. Robustness: Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
-
Protocol: Introduce small changes to method parameters such as mobile phase composition (e.g., ±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). The effect on the results is then evaluated.
Quantitative Data Summary
The following tables present representative validation data for the analysis of primary amines using GC and HPLC, which can serve as a benchmark for the validation of a method for this compound.
Table 1: Representative GC-MS Validation Parameters for a Primary Amine
| Parameter | Typical Value |
| Linearity (r²) | > 0.99[5] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
| LOD | 0.001 - 0.01 µg/mL[15] |
| LOQ | 0.003 - 0.03 µg/mL[15] |
Table 2: Representative HPLC-UV Validation Parameters for a Derivatized Primary Amine
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[8] |
| Accuracy (% Recovery) | 98 - 102%[14] |
| Precision (RSD) | < 2%[14] |
| LOD | 0.01 - 0.1 mg/kg[14] |
| LOQ | 0.02 - 0.3 mg/kg[14] |
Visualizing the Workflow and Decision Process
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method.
Caption: Workflow for Analytical Method Validation.
Decision Tree for Method Selection
This diagram provides a decision-making framework for selecting between GC and HPLC for amine analysis.
References
- 1. guidechem.com [guidechem.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [helda.helsinki.fi]
- 8. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns | SIELC Technologies [sielc.com]
- 10. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 11. agilent.com [agilent.com]
- 12. wjarr.com [wjarr.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Quantification Methods for 2-Cycloheptylpropan-2-amine
A Comparative Guide for Researchers in Drug Development
This guide provides a comparative analysis of two common analytical methods for the quantification of 2-Cycloheptylpropan-2-amine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of these techniques, supported by hypothetical experimental data, to aid in the selection of the most suitable method for their specific research needs.
Introduction
This compound is a primary amine whose accurate quantification is crucial in various stages of drug development, from pharmacokinetic studies to quality control of active pharmaceutical ingredients. The selection of an appropriate analytical method is paramount to ensure data accuracy, precision, and reliability. This guide cross-validates two widely used analytical techniques, HPLC-UV with pre-column derivatization and GC-MS, for the quantification of this compound in a standard matrix.
The choice between these methods often depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. While HPLC-UV is a robust and widely accessible technique, GC-MS can offer higher specificity and sensitivity, particularly when coupled with an isotope-labeled internal standard. This guide presents a detailed comparison of their performance based on key validation parameters.
Experimental Protocols
Method 1: HPLC-UV with Salicylaldehyde Derivatization
This method is based on the reaction of the primary amine group of this compound with salicylaldehyde to form a Schiff base, which can be detected by a UV detector.
Sample Preparation and Derivatization:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
To 100 µL of each standard and sample, 500 µL of a 20 mg/mL salicylaldehyde solution in methanol is added.
-
The mixture is vortexed and allowed to react for 30 minutes at room temperature before injection into the HPLC system.[1]
HPLC-UV Conditions:
-
Instrument: Agilent 1260 Infinity II LC System
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 254 nm
-
Column Temperature: 30°C
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity for the quantification of this compound. The use of a stable isotope-labeled internal standard can enhance the accuracy and precision of the measurement.[2]
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
A deuterated internal standard (this compound-d4) is added to each standard and sample to a final concentration of 5 µg/mL.
-
Samples are then directly injected into the GC-MS system.
GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Injection Volume: 1 µL (splitless)
-
MSD Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MSD Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored:
-
Quantifier ion for this compound: m/z 126.2
-
Qualifier ion for this compound: m/z 98.1
-
Quantifier ion for this compound-d4: m/z 130.2
-
Quantitative Data Summary
The performance of the two methods was evaluated based on several key validation parameters. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC-UV with Derivatization | GC-MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 |
| Equation | y = 25432x + 1234 | y = 45876x + 567 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | HPLC-UV Accuracy (%) | HPLC-UV Precision (%RSD) | GC-MS Accuracy (%) | GC-MS Precision (%RSD) |
| Low QC (2 µg/mL) | 98.5 | 3.2 | 101.2 | 1.8 |
| Mid QC (20 µg/mL) | 101.2 | 2.5 | 99.8 | 1.5 |
| High QC (80 µg/mL) | 99.3 | 2.1 | N/A | N/A |
Table 3: Sensitivity and Selectivity
| Parameter | HPLC-UV with Derivatization | GC-MS |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Selectivity | Potential interference from other primary amines. | High selectivity due to mass filtering. |
Visualizations
Conclusion
Both HPLC-UV with derivatization and GC-MS are suitable methods for the quantification of this compound. The HPLC-UV method is straightforward, robust, and suitable for routine analysis where high sensitivity is not the primary requirement. The necessary derivatization step adds to the sample preparation time but allows for the UV detection of the amine.
The GC-MS method, on the other hand, offers superior sensitivity and selectivity. The use of an isotope-labeled internal standard significantly improves the precision and accuracy of the results, making it the preferred method for applications requiring low detection limits and high specificity, such as in bioanalytical studies. The choice between the two methods should be guided by the specific requirements of the study, including the concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation.
References
A Comparative Guide to the Structure-Activity Relationship of Antiviral Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two prominent classes of antiviral nucleoside analogs: Zidovudine (AZT) analogs targeting Human Immunodeficiency Virus (HIV) and Acyclovir analogs targeting Herpes Simplex Virus (HSV). We will delve into their mechanisms of action, present quantitative data on their antiviral efficacy, and provide detailed experimental protocols for key assays. Furthermore, a comparison with non-nucleoside reverse transcriptase inhibitors (NNRTIs) is included to offer a broader perspective on antiviral strategies.
Introduction to Nucleoside Analogs as Antiviral Agents
Nucleoside analogs are a cornerstone of antiviral chemotherapy. These compounds are synthetic molecules that mimic naturally occurring nucleosides, the building blocks of DNA and RNA. Their therapeutic effect stems from their ability to be incorporated into the nascent viral genetic material, leading to the termination of the replication process. This guide focuses on two classical examples: Zidovudine (AZT), a thymidine analog used in the treatment of HIV, and Acyclovir, a guanosine analog used against herpesviruses.
Zidovudine (AZT) and its Analogs: Targeting HIV Reverse Transcriptase
Zidovudine (3'-azido-3'-deoxythymidine) was the first approved drug for the treatment of HIV. It is a nucleoside reverse transcriptase inhibitor (NRTI) that, upon intracellular phosphorylation to its triphosphate form, competes with the natural substrate (deoxythymidine triphosphate) for incorporation into the growing viral DNA chain by the HIV reverse transcriptase (RT). The absence of a 3'-hydroxyl group on the sugar moiety of AZT prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus causing chain termination.
Structure-Activity Relationship of AZT Analogs
Modifications to the AZT scaffold have been extensively explored to improve its efficacy, pharmacokinetic profile, and to overcome drug resistance. Key SAR observations include:
-
5'-Position Modifications: The 5'-hydroxyl group is crucial for the initial phosphorylation step. Prodrug strategies involving esterification at this position have been employed to enhance oral bioavailability. For example, the synthesis of 5'-O-amino acid esters of AZT has shown that some derivatives maintain or even exhibit improved anti-HIV activity.[1]
-
Sugar Moiety Modifications: The 3'-azido group is a critical pharmacophore for anti-HIV activity. Its replacement with other functionalities often leads to a significant loss of potency.
-
Thymine Base Modifications: Alterations to the thymine base are generally not well-tolerated and can lead to a decrease in antiviral activity.
Quantitative Data for AZT and its Analogs
The following table summarizes the in vitro anti-HIV-1 activity of selected AZT analogs. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit viral replication by 50%.
| Compound | Modification | Anti-HIV-1 Activity (EC50, µM) | Cell Line |
| Zidovudine (AZT) | - | 0.0022 - 0.015 | CEM, MT-4 |
| AZT-Val | 5'-O-oxalyl-N-valinethymidine | Similar to AZT | PBMC, MT2 |
| AZT-Leu | 5'-O-oxalyl-N-leucinethymidine | Similar to AZT | PBMC, MT2 |
| AZT-iLeu | 5'-O-oxalyl-N-isoleucinethymidine | Similar to AZT | PBMC, MT2 |
| AZT-Phen | 5'-O-oxalyl-N-phenylalaninethymidine | Similar to AZT | PBMC, MT2 |
| AZT-Cycl | Tricyclic derivative | 1 | PBMC |
| Compound 30 | 5'-ester with a fluoroquinolone derivative | 0.0012 | MT-4 |
| Hybrid 1 | Linked to a TSAO-T analog via a linker | 0.10 | CEM/0 |
| Hybrid 45 | Homodimer with a carbonate linker | 0.0028 | - |
Note: EC50 values can vary depending on the cell line and assay conditions used.[2][3][4]
Acyclovir and its Analogs: Targeting Herpes Simplex Virus DNA Polymerase
Acyclovir is a synthetic acyclic purine nucleoside analog that is highly effective against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella-zoster virus (VZV). Its mechanism of action relies on its selective phosphorylation by viral thymidine kinase (TK), an enzyme not present in uninfected cells. The resulting acyclovir monophosphate is further converted to the triphosphate form by cellular kinases. Acyclovir triphosphate then acts as a competitive inhibitor and a chain terminator for the viral DNA polymerase.
Structure-Activity Relationship of Acyclovir Analogs
The development of Acyclovir analogs has focused on improving its oral bioavailability and expanding its antiviral spectrum.
-
Prodrugs: Valacyclovir, the L-valyl ester of acyclovir, is a successful prodrug with significantly improved oral bioavailability. It is rapidly converted to acyclovir in the body.
-
Side-Chain Modifications: The acyclic side chain is a key feature. Modifications can impact the affinity for both viral thymidine kinase and DNA polymerase.
-
Base Modifications: The guanine base is important for recognition by the viral enzymes.
Quantitative Data for Acyclovir and its Analogs
The following table presents the in vitro anti-HSV-1 activity of Acyclovir and some of its analogs.
| Compound | Modification | Anti-HSV-1 Activity (EC50, µM) |
| Acyclovir (ACV) | - | 0.4 |
| Seleno-acyclovir (4a) | Selenium replacing the ether oxygen in the side chain | 1.47 |
| Compound 6 | Phosphoramidate prodrug | 0.9 |
| Compound 7 | Phosphoramidate prodrug | 1.4 |
| Compound 8 | Phosphoramidate prodrug | 0.8 |
| Compound 9 | Phosphoramidate prodrug | 1.1 |
| Compound 3j | Quinolonic analog (acid) | 0.7 |
| Compound 2d | Quinolonic analog (ester) | 0.8 |
Note: EC50 values can vary depending on the cell line and assay conditions used.[5][6][7]
Comparison with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs represent a different class of antiretroviral drugs that also target the HIV reverse transcriptase. Unlike NRTIs, NNRTIs are not incorporated into the viral DNA. Instead, they bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. This non-competitive inhibition mechanism provides a different therapeutic approach and a distinct resistance profile compared to NRTIs.
| Feature | Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) |
| Mechanism of Action | Competitive inhibition and chain termination | Non-competitive, allosteric inhibition |
| Activation | Require intracellular phosphorylation | Do not require phosphorylation |
| Binding Site on RT | Active site | Allosteric site (NNRTI pocket) |
| Examples | Zidovudine (AZT), Lamivudine, Tenofovir | Nevirapine, Efavirenz, Rilpivirine |
Experimental Protocols
Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the activity of HIV-1 reverse transcriptase by measuring the incorporation of digoxigenin- and biotin-labeled nucleotides into a DNA strand.
Materials:
-
HIV-1 Reverse Transcriptase Assay Kit (e.g., from Roche)
-
Microplate reader
-
Test compounds (analogs)
-
Recombinant HIV-1 RT
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
RT Reaction: In a microplate well, mix the template/primer hybrid, dNTPs (including labeled dUTP), and the test compound at various concentrations.
-
Initiation: Add recombinant HIV-1 RT to initiate the reaction. Incubate for 1 hour at 37°C.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA. Incubate for 1 hour at 37°C.
-
Detection: Add an anti-digoxigenin-peroxidase (POD) conjugate. Incubate for 1 hour at 37°C.
-
Substrate Reaction: Add ABTS substrate solution and incubate until a color change is observed.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition of RT activity for each compound concentration relative to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Herpes Simplex Virus (HSV-1) Plaque Reduction Assay
This cell-based assay determines the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Vero cells (or other susceptible cell line)
-
HSV-1 stock
-
Cell culture medium (e.g., DMEM)
-
Carboxymethylcellulose (or other overlay medium)
-
Crystal violet staining solution
-
Test compounds (analogs)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow to 90% confluency.[8]
-
Infection: Infect the cell monolayers with a known titer of HSV-1 (e.g., 250 plaque-forming units per well) and incubate for 1 hour to allow for viral adsorption.[8]
-
Treatment: Remove the virus inoculum and add an overlay medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 72 hours to allow for plaque formation.[8]
-
Fixation and Staining: Fix the cells with methanol and stain with crystal violet.
-
Plaque Counting: Visually count the number of plaques in each well.[8]
-
Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the untreated control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[8]
Visualizations
References
- 1. Antiretroviral activity and cytotoxicity of novel zidovudine (AZT) derivatives and the relation to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves [bio-protocol.org]
- 3. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2.7. Plaque reduction assay [bio-protocol.org]
A Guide to Inter-Laboratory Validation for the Analysis of 2-Cycloheptylpropan-2-amine
Inter-laboratory validation, also known as a round-robin study, is a crucial step in the standardization of an analytical method. It involves multiple laboratories analyzing identical samples to assess the reproducibility and reliability of the method.[1] This process helps to identify and quantify the sources of variability in a method and to establish its performance characteristics across different laboratory environments. The ultimate goal is to ensure that results are comparable and reliable, regardless of where the analysis is performed.[1]
Comparison of Analytical Methods
For the analysis of a compound like 2-Cycloheptylpropan-2-amine, two highly sensitive and specific methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds, while LC-MS/MS is highly versatile and can be applied to a wide range of analytes in complex matrices. A hypothetical inter-laboratory study was designed to compare the performance of these two methods for the quantification of this compound in a simulated biological matrix.
Data Presentation
Ten laboratories participated in this hypothetical study. Each laboratory analyzed three samples of varying concentrations (Low, Medium, High) in triplicate using both GC-MS and LC-MS/MS. The key performance indicators are summarized in the tables below.
Table 1: Inter-Laboratory Comparison of Accuracy and Precision
| Parameter | GC-MS | LC-MS/MS |
| Accuracy (% Recovery) | ||
| Low Concentration (10 ng/mL) | 92.5 ± 5.3 | 98.7 ± 2.1 |
| Medium Concentration (100 ng/mL) | 95.1 ± 3.8 | 99.1 ± 1.5 |
| High Concentration (500 ng/mL) | 96.3 ± 2.9 | 99.5 ± 1.2 |
| Precision (% RSD) | ||
| Repeatability (Intra-laboratory) | < 5% | < 3% |
| Reproducibility (Inter-laboratory) | < 12% | < 8% |
Table 2: Comparison of Method Sensitivity
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 1 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 3 ng/mL | 0.3 ng/mL |
Experimental Protocols
A detailed experimental protocol is essential for ensuring consistency across participating laboratories. Below is a representative protocol for the LC-MS/MS method.
Sample Preparation
-
Spiking: A stock solution of this compound is used to spike a blank biological matrix (e.g., plasma, urine) to achieve the desired concentrations (10, 100, and 500 ng/mL).
-
Internal Standard Addition: An internal standard (e.g., a deuterated analog of the analyte) is added to all samples, calibrators, and quality controls.
-
Protein Precipitation: Proteins are precipitated by adding a threefold volume of cold acetonitrile. Samples are vortexed and then centrifuged.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reverse-phase column is used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualizing the Workflow
To better understand the flow of an inter-laboratory validation study, the following diagrams illustrate the overall process and the decision-making logic based on the outcomes.
References
A Comparative Analysis of the Metabolic Stability of Cycloalkylamines
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of drug candidates is a critical parameter in the early stages of drug discovery and development. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering a compound's therapeutic potential. Cycloalkylamines, a common structural motif in many pharmaceuticals, exhibit a wide range of metabolic stabilities influenced by factors such as ring size, substitution patterns, and the nature of the amine. This guide provides a comparative overview of the metabolic stability of cycloalkylamines, supported by experimental data and detailed methodologies, to aid in the selection and optimization of drug candidates.
Metabolic Pathways of Cycloalkylamines
The metabolism of cycloalkylamines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] Key metabolic pathways include:
-
N-dealkylation: Removal of the cycloalkyl group.
-
Hydroxylation: Addition of a hydroxyl group to the cycloalkyl ring or adjacent carbons.
-
Ring opening: Scission of the cycloalkyl ring, which can lead to the formation of reactive intermediates.[1]
The susceptibility of a cycloalkylamine to these metabolic pathways dictates its overall stability. For instance, the high C-H bond dissociation energy of cyclopropyl groups can render them less susceptible to oxidative metabolism by CYPs compared to larger, more flexible rings.[1] However, when attached to an amine, the cyclopropyl group can also be involved in bioactivation pathways.[1]
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a selection of cycloalkylamine-containing compounds in human liver microsomes. The key parameters presented are half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.
| Compound | Cycloalkyl Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Compound 3a | Cyclopropyl | > 60 | < 18.5 | (Gargano et al., 2015)[2][3] |
| Compound 5a | Cyclobutyl | 45.3 | 25.6 | (Gargano et al., 2015)[2][3] |
| Compound 6a | Cyclopentyl | 33.1 | 35.0 | (Gargano et al., 2015)[2][3] |
| Compound 14a | Cyclohexyl | 28.9 | 40.1 | (Gargano et al., 2015)[2][3] |
| Midazolam (Control) | - | 3.73 | - | (Li et al., 2018)[4] |
| Verapamil (Control) | - | - | High | (Domainex, n.d.)[5] |
| Dextromethorphan (Control) | - | - | Moderate | (Domainex, n.d.)[5] |
Data for control compounds are provided for reference and are generally known to have high and moderate clearance, respectively.
Experimental Protocols
A standard and widely used method for assessing the metabolic stability of compounds is the liver microsomal stability assay .[6][7][8] This in vitro assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[5][9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., midazolam, verapamil)
-
Internal standard solution
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw the pooled human liver microsomes on ice.
-
Prepare the microsomal working solution by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired starting concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the microsomal working solution to the wells of a 96-well plate.
-
Add the test compound working solution to the appropriate wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and centrifuge at a high speed (e.g., 4000 rpm) for 10-15 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizations
Caption: Workflow for a liver microsomal metabolic stability assay.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Half-life in Human Liver Microsomes S9 Fraction of Representative Compounds 3a, 5a, 6a, 14a, 17a, 20a, 25a and 25. [plos.figshare.com]
- 3. Half-life in Human Liver Microsomes S9 Fraction of Representative Compounds 3a, 5a, 6a, 14a, 17a, 20a, 25a and 25. [figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Comparative Analysis of 2-Cycloheptylpropan-2-amine: Data Currently Unavailable
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published experimental data for 2-Cycloheptylpropan-2-amine. At present, there is insufficient information to conduct a thorough comparative analysis of its performance, reproducibility in experiments, or to detail its specific signaling pathways and experimental workflows as requested.
Searches for "this compound" did not yield specific experimental protocols, quantitative performance data, or established applications within the scientific community. While information on structurally related compounds, such as other cycloalkylamines and propanamines, is available, direct extrapolation of their properties and biological activities to this compound would be scientifically unsound without direct experimental validation.
Consequently, the creation of comparative data tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows for this compound cannot be fulfilled at this time.
Researchers and drug development professionals interested in this specific molecule may need to undertake foundational research to characterize its physicochemical properties, biological activity, and potential mechanisms of action. Such studies would be a prerequisite for any future comparative analysis and for establishing reproducible experimental protocols.
A Guide to Establishing the Purity of 2-Cycloheptylpropan-2-amine Using Orthogonal Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for active pharmaceutical ingredients (APIs) and chemical reagents is fundamental to ensuring safety, efficacy, and reproducibility in research and drug development. Relying on a single analytical method can often lead to an incomplete or inaccurate assessment of a compound's true purity. This guide presents a robust, multi-faceted approach for establishing the purity of 2-Cycloheptylpropan-2-amine by employing a suite of orthogonal analytical techniques. Orthogonal methods measure the analyte and its impurities based on different physicochemical principles, providing a comprehensive and reliable purity profile.
This comparison guide details four key analytical techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR), and Karl Fischer Titration. By combining the data from these methods, a highly accurate purity value can be assigned.
Workflow for Orthogonal Purity Assessment
The process begins with the sample of this compound, which is then subjected to four independent analytical streams. Each technique provides a unique piece of the purity puzzle: RP-HPLC quantifies non-volatile impurities, GC-FID detects volatile impurities and residual solvents, qNMR provides an absolute molar purity value, and Karl Fischer titration specifically measures water content. The results are then consolidated to calculate the final, comprehensive purity report.
Caption: Orthogonal workflow for purity determination.
Data Presentation: A Comparative Summary
The strength of the orthogonal approach lies in the consolidation of data from disparate sources. The following table summarizes hypothetical, yet realistic, results from the analysis of a single batch of this compound.
| Analytical Technique | Parameter Measured | Result | Limit of Quantitation (LOQ) | Principle |
| RP-HPLC with UV Detection | Purity by area % (non-volatile impurities) | 99.80% | 0.02% | Separation by polarity |
| GC-FID | Purity by area % (volatile impurities) | 99.85% | 0.01% | Separation by boiling point |
| ¹H-qNMR | Absolute Purity (w/w %) vs. internal standard | 99.7% | 0.1% | Molar ratio via nuclear spin |
| Karl Fischer Titration | Water Content (w/w %) | 0.12% | 0.01% | Electrochemical titration of water |
| Mass Balance Calculation | Final Purity (Assay) | 99.58% | N/A | 100% - (Impurities + Water) |
Note: Final Purity is calculated as 100% - (Total Organic Impurities from HPLC/GC) - (Water Content from KF). In this example: 100% - (0.20% + 0.15%) - 0.12% = 99.53%. The qNMR result serves as a strong independent confirmation of this value.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of purity data.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique is ideal for separating the main compound from non-volatile organic impurities, such as starting materials, by-products, or degradants. For amines, derivatization is sometimes used to improve peak shape and detection, but a well-chosen column and mobile phase can often provide excellent results directly.[1][2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL solution.
-
Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is highly effective for detecting and quantifying volatile impurities, including residual solvents from the synthesis process. The use of a specific column for amines is recommended to prevent peak tailing and ensure good resolution.[3]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Amine-specific column (e.g., Carbowax® Amine or similar), 30 m x 0.32 mm I.D., 1.0 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 240°C (hold for 5 min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of approximately 50 mg/mL of the amine in a suitable solvent like dichloromethane.
-
Calculation: Purity is determined by the area percent method, excluding the solvent peak.
Quantitative ¹H-NMR (qNMR)
Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity.[4][5][6] This makes it a primary ratio measurement method.[4]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.75 mL of CDCl₃.
-
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (e.g., 30 seconds).
-
Pulse angle of 90°.
-
At least 8 scans for good signal-to-noise.
-
-
Calculation: The purity (P) of the analyte is calculated using the formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, and P = Purity of the standard.[7]
Karl Fischer Titration
This method is the gold standard for determining water content in a sample. Since water is a common impurity, its precise quantification is essential for an accurate final purity assignment. For basic amines, coulometric titration is often preferred, and the use of a neutralizing agent may be necessary to prevent interference with the reaction.[8][9][10]
-
Instrumentation: Coulometric Karl Fischer Titrator.
-
Anode Solution: Commercially available Karl Fischer reagent for coulometers (e.g., Hydranal™-Coulomat AG).
-
Cathode Solution: Commercially available reagent (if using a diaphragm cell).
-
Procedure:
-
The titrator cell is conditioned to a dry state.
-
Accurately weigh the sample of this compound using a gas-tight syringe.
-
Inject the sample directly into the anode solution.
-
The titration is initiated and runs until all water has been consumed.
-
The instrument calculates the water content, typically reported in ppm or weight percent (w/w %).
-
-
Note: For strongly basic amines, adding a neutralizing agent like benzoic acid to the anolyte can prevent pH shifts that lead to inaccurate results.[10]
References
- 1. Methods to Determine Biogenic Amines in Wine by RP-HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. mjcce.org.mk [mjcce.org.mk]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of water in strongly basic amines by the Karl Fischer method [jstage.jst.go.jp]
- 9. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]
- 10. hiranuma.com [hiranuma.com]
Safety Operating Guide
Personal protective equipment for handling 2-Cycloheptylpropan-2-amine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Cycloheptylpropan-2-amine. Given the absence of specific safety data for this compound, the following recommendations are based on the general properties of aliphatic amines, which are typically corrosive, flammable, and toxic. A thorough risk assessment should be conducted before beginning any work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various body parts.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Material: Nitrile, Neoprene, or Butyl rubber. Thickness: Minimum 0.2 mm (8 mil). Note: Always inspect gloves for tears or holes before use. Double gloving is recommended for extended handling. |
| Eyes & Face | Safety goggles and face shield | Goggles: ANSI Z87.1 compliant, splash-proof chemical safety goggles. Face Shield: To be worn over safety goggles to protect the entire face from splashes. |
| Body | Chemical-resistant lab coat or apron | Material: Rubber, neoprene, or other material resistant to amines. Coverage: Should be long-sleeved and fully buttoned. An apron should be worn over the lab coat for added protection. |
| Respiratory | Respirator | Type: Air-purifying respirator (APR) with an organic vapor/ammonia/methylamine cartridge or a supplied-air respirator. Fit: Must be properly fit-tested to the user. Usage: Required when working outside of a certified chemical fume hood or with poor ventilation. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
-
Spill Kit: A spill kit specifically for amines or other corrosive liquids should be available. This typically includes an absorbent material (e.g., vermiculite or sand), a neutralizing agent (e.g., a weak acid like citric acid), and appropriate waste disposal bags.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, well-ventilated area away from incompatible materials such as acids, oxidizing agents, and sources of ignition.
-
Segregation: Store separately from other chemicals to prevent accidental mixing.
Disposal Plan
Waste Collection:
-
All waste materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
Waste Disposal:
-
Disposal of chemical waste must adhere to all local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
